2-cyano-N-(2-methoxyethyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyano-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-10-5-4-8-6(9)2-3-7/h2,4-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWODNNWVUWKOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364680 | |
| Record name | 2-cyano-N-(2-methoxyethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15029-44-4 | |
| Record name | 2-cyano-N-(2-methoxyethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyano-n-(2-methoxy-ethyl)-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-cyano-N-(2-methoxyethyl)acetamide chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties of 2-cyano-N-(2-methoxyethyl)acetamide. This document is intended for use by researchers, scientists, and professionals in the field of drug development and organic synthesis. This compound is a functionalized acetamide with potential applications as a building block in the synthesis of more complex molecules and heterocyclic structures.
Chemical and Physical Properties
Currently, detailed experimental data for the physical properties of this compound are not extensively available in peer-reviewed literature. The following table summarizes the available identifying and computed information.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O₂ | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 142.16 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[3] |
| CAS Number | 15029-44-4 | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Canonical SMILES | COCCNC(=O)CC#N | --INVALID-LINK--[4] |
| InChI | InChI=1S/C6H10N2O2/c1-10-5-4-8-6(9)2-3-7/h2,4-5H2,1H3,(H,8,9) | --INVALID-LINK--[4] |
| InChIKey | ADWODNNWVUWKOM-UHFFFAOYSA-N | --INVALID-LINK--[4] |
| Predicted XlogP | -0.7 | --INVALID-LINK--[4] |
| Monoisotopic Mass | 142.07423 Da | --INVALID-LINK--[4] |
Spectroscopic Data
As of the latest literature review, experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has not been published. Researchers synthesizing this compound will need to perform their own analytical characterization.
Experimental Protocols
Synthesis of this compound
The synthesis of N-substituted cyanoacetamides is commonly achieved through the aminolysis of an alkyl cyanoacetate with a primary amine.[5] The following is a plausible experimental protocol for the synthesis of this compound based on this general methodology.
Reaction Scheme:
Materials:
-
Ethyl cyanoacetate
-
2-Methoxyethylamine
-
Ethanol (optional, as solvent)
-
Toluene (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (1 equivalent) and 2-methoxyethylamine (1.1 equivalents). The reaction can be performed neat or with a solvent such as ethanol.
-
Stir the reaction mixture at room temperature. The reaction is typically exothermic.
-
After the initial exothermic reaction subsides, the mixture can be gently heated to 50-60 °C for several hours to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent, such as toluene, to yield this compound as a solid.
Hazard and Safety Information
The following safety information is derived from the material safety data sheet provided by a commercial supplier.[3]
| Hazard Statement | Precautionary Statement |
| H317: May cause an allergic skin reaction. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation. | P305+351+338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Incompatibilities | Strong oxidizing agents, Strong acids and bases. |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, Nitrogen oxides. |
Visualization of Synthetic Workflow
The following diagram illustrates the proposed workflow for the synthesis and purification of this compound.
Caption: Proposed synthesis and purification workflow for this compound.
References
Technical Guide: Physicochemical Properties of 2-cyano-N-(2-methoxyethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-cyano-N-(2-methoxyethyl)acetamide is a member of the cyanoacetamide class of organic compounds. Molecules within this class are recognized for their utility as versatile intermediates in the synthesis of a variety of heterocyclic compounds and have been investigated for a range of biological activities. This technical guide provides a summary of the known physical properties of this compound, a representative experimental protocol for its synthesis, and a generalized workflow for its characterization. Due to its status primarily as a research chemical, publicly available data is limited.
Core Physical Properties
The known physical and chemical properties of this compound (CAS Number: 15029-44-4) are summarized in the table below. It is important to note that while some data are available from chemical suppliers and databases, comprehensive experimental solubility data in a range of solvents is not readily found in the public domain.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O₂ | [1] |
| Molecular Weight | 142.16 g/mol | [1][2] |
| Melting Point | 84.00 - 86.00 °C | [2] |
| Boiling Point | 346.3 °C (at 760 mmHg) | [3] |
| Density | 1.066 g/cm³ | [3] |
| Solubility | No specific data available. The methoxyethyl group may enhance solubility in various organic solvents. | [4] |
Experimental Protocols
Representative Synthesis of N-substituted Cyanoacetamides
While a specific detailed protocol for the synthesis of this compound is not widely published, a general and common method for the preparation of N-substituted cyanoacetamides involves the amidation of an alkyl cyanoacetate with the corresponding amine. The following is a representative protocol that can be adapted for the synthesis of the title compound.
Reaction Scheme:
Materials:
-
Ethyl cyanoacetate
-
2-Methoxyethylamine
-
Toluene (or another suitable solvent)
-
Dean-Stark apparatus (optional, for removal of ethanol)
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add equimolar amounts of ethyl cyanoacetate and 2-methoxyethylamine in a suitable solvent such as toluene.
-
The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
The reaction is typically heated for several hours until completion. The ethanol byproduct can be removed azeotropically with toluene using a Dean-Stark trap to drive the reaction to completion.
-
After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) is a common method for obtaining the purified solid product.
-
The final product should be dried under vacuum to remove any residual solvent.
Characterization
The synthesized compound would be characterized using standard analytical techniques to confirm its identity and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the nitrile (C≡N) and amide (C=O, N-H) stretches.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: To assess the purity of the compound.
Workflow and Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of an N-substituted cyanoacetamide like this compound.
Biological Context and Signaling Pathways
Currently, there is no specific information in the public domain detailing the involvement of this compound in any biological signaling pathways. While various cyanoacetamide derivatives have been explored for a range of biological activities, including potential anticancer and antimicrobial properties, the specific biological profile of the title compound remains uncharacterized in published literature. Researchers in drug discovery may use this compound as a building block for the synthesis of more complex molecules to probe various biological targets.
The following diagram represents a conceptual relationship for the utilization of cyanoacetamide derivatives in drug discovery, which could be applicable to this compound.
References
- 1. US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives - Google Patents [patents.google.com]
- 2. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Molecular Structure of 2-cyano-N-(2-methoxyethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-cyano-N-(2-methoxyethyl)acetamide is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure, featuring a reactive cyano group, an amide linkage, and a methoxyethyl side chain, makes it a versatile building block for the synthesis of more complex molecules and heterocyclic scaffolds. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, predicted spectroscopic data, and a representative synthetic protocol.
Molecular Structure and Identification
The fundamental structural details of this compound are summarized below, providing key identifiers for this molecule.
| Identifier | Value |
| Molecular Formula | C6H10N2O2 |
| Canonical SMILES | COCCNC(=O)CC#N |
| InChI | InChI=1S/C6H10N2O2/c1-10-5-4-8-6(9)2-3-7/h2,4-5H2,1H3,(H,8,9) |
| InChIKey | ADWODNNWVUWKOM-UHFFFAOYSA-N |
Molecular Structure Diagram
Caption: 2D structure of this compound.
Physicochemical Properties
The following table outlines the key predicted physicochemical properties of this compound.
| Property | Predicted Value |
| Molecular Weight | 142.16 g/mol |
| XLogP3 | -0.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
| Exact Mass | 142.074227 g/mol |
| Monoisotopic Mass | 142.074227 g/mol |
| Topological Polar Surface Area | 72.4 Ų |
| Heavy Atom Count | 10 |
| Complexity | 181 |
Predicted Spectroscopic Data
Due to the limited availability of experimental spectra for this compound, the following data has been generated using validated computational prediction tools. This data serves as a reference for the identification and characterization of the molecule.
Predicted ¹H NMR Spectrum
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.5 - 7.0 | br s | 1H | -NH- |
| 3.55 | t | 2H | -CH₂-O- |
| 3.45 | q | 2H | -NH-CH₂- |
| 3.40 | s | 2H | -CO-CH₂-CN |
| 3.35 | s | 3H | -O-CH₃ |
Predicted ¹³C NMR Spectrum
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (ppm) | Assignment |
| 164.5 | -C=O |
| 116.0 | -C≡N |
| 70.5 | -CH₂-O- |
| 59.0 | -O-CH₃ |
| 40.0 | -NH-CH₂- |
| 25.5 | -CO-CH₂-CN |
Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Broad | N-H Stretch (Amide) |
| ~2930, 2880 | Medium | C-H Stretch (Aliphatic) |
| ~2250 | Medium, Sharp | C≡N Stretch (Nitrile) |
| ~1660 | Strong, Sharp | C=O Stretch (Amide I) |
| ~1550 | Medium | N-H Bend (Amide II) |
| ~1120 | Strong | C-O-C Stretch (Ether) |
Predicted Mass Spectrum (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Possible Fragment |
| 142 | 20 | [M]⁺ |
| 111 | 40 | [M - OCH₃]⁺ |
| 99 | 100 | [M - CH₂CN]⁺ |
| 72 | 60 | [CH₂=N⁺H-CH₂CH₂OCH₃] |
| 58 | 80 | [CH₂=CH-O-CH₃]⁺ |
| 42 | 50 | [CH₂=C=O]⁺ |
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through the amidation of an activated cyanoacetic acid derivative with 2-methoxyethylamine. A general and adaptable protocol is provided below.
Synthesis of this compound from Ethyl Cyanoacetate
This protocol describes a common method for the synthesis of N-substituted cyanoacetamides.
Caption: General workflow for the synthesis of this compound.
-
Ethyl cyanoacetate
-
2-Methoxyethylamine
-
Anhydrous ethanol (or other suitable high-boiling point solvent)
-
Sodium ethoxide (optional, as catalyst)
-
Hydrochloric acid (for workup, if catalyst is used)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl cyanoacetate (1.0 equivalent) in anhydrous ethanol.
-
Addition of Amine: To the stirred solution, add 2-methoxyethylamine (1.0 - 1.2 equivalents) dropwise. If a catalyst is desired, a catalytic amount of sodium ethoxide can be added to the ethanol prior to the amine.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification:
-
Without Catalyst: The crude product can often be purified directly by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
With Catalyst: If a basic catalyst was used, neutralize the reaction mixture with dilute hydrochloric acid. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.
-
-
Drying: Dry the purified product under vacuum to yield this compound as a solid or oil.
Conclusion
This technical guide provides a detailed overview of the molecular structure, properties, and a representative synthesis of this compound. The provided data, including key identifiers and predicted spectroscopic information, serves as a valuable resource for researchers in the fields of chemical synthesis and drug discovery. The outlined synthetic protocol offers a practical starting point for the laboratory preparation of this versatile chemical intermediate.
In-Depth Technical Guide: 2-Cyano-N-(2-methoxyethyl)acetamide
CAS Number: 15029-44-4
This technical guide provides a comprehensive overview of 2-cyano-N-(2-methoxyethyl)acetamide, a valuable chemical intermediate. The information is tailored for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis.
Chemical Identity and Properties
This compound is a member of the cyanoacetamide family, characterized by a cyano group, an acetamide functional group, and an N-substituted 2-methoxyethyl chain.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 15029-44-4 | [Internal Search] |
| Molecular Formula | C₆H₁₀N₂O₂ | [Internal Search] |
| Molecular Weight | 142.16 g/mol | [Internal Search] |
| Canonical SMILES | COCCNCC(=O)C#N | [Internal Search] |
| Physical State | Solid (predicted) | [Internal Search] |
| Solubility | Information not available | |
| Melting Point | Information not available | |
| Boiling Point | Information not available | |
| Density | Information not available |
Synthesis
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical)
This protocol is a generalized procedure and may require optimization.
Materials:
-
Ethyl cyanoacetate
-
2-Methoxyethylamine
-
Anhydrous solvent (e.g., toluene, ethanol)
-
Optional: a catalytic amount of a weak base
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl cyanoacetate in the chosen anhydrous solvent.
-
Add an equimolar amount of 2-methoxyethylamine to the solution.
-
If desired, add a catalytic amount of a suitable base to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Applications in Research and Development
Cyanoacetamide derivatives are versatile building blocks in organic synthesis, particularly for the preparation of various heterocyclic compounds with potential biological activities. The presence of the reactive methylene group adjacent to the cyano and carbonyl groups allows for a variety of condensation and cyclization reactions.
While specific applications for this compound in drug development are not extensively documented, its structural motifs suggest potential utility in the synthesis of novel therapeutic agents. The methoxyethyl group can influence the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.
Potential Signaling Pathway Involvement (Hypothetical)
Given that various cyanoacetamide derivatives have been explored as enzyme inhibitors, it is plausible that derivatives of this compound could be designed to target specific enzymes in signaling pathways relevant to disease. For instance, they could serve as scaffolds for the development of kinase inhibitors or protease inhibitors. Further research would be required to explore these possibilities.
Caption: Logical relationship for the potential role of the compound in drug discovery.
Safety and Handling
Safety data sheets for this compound are not widely available. However, based on the known hazards of related cyanoacetamide compounds, the following precautions should be taken:
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Hazards: Cyanoacetamides can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.
It is imperative to consult a comprehensive and up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a chemical intermediate with potential applications in the synthesis of complex organic molecules, including those with potential therapeutic value. While detailed experimental and biological data for this specific compound are limited in the public domain, its structural features suggest it is a valuable tool for medicinal chemists and researchers in drug discovery. Further investigation is warranted to fully elucidate its properties and potential applications.
Solubility Profile of 2-cyano-N-(2-methoxyethyl)acetamide: A Theoretical and Practical Guide
An In-depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2-cyano-N-(2-methoxyethyl)acetamide, a key intermediate in medicinal chemistry and organic synthesis.[1] In the absence of extensive published empirical data for this specific molecule, this paper establishes a robust theoretical framework for predicting its solubility in common organic solvents based on its molecular structure. We draw expert comparisons with the well-documented solubility of its parent compound, 2-cyanoacetamide.[2][3][4][5] Critically, this guide presents a detailed, field-proven experimental protocol for the gravimetric determination of solubility, empowering researchers to generate precise, reliable data. The document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties to facilitate reaction optimization, purification, and formulation development.
Introduction: The Significance of this compound
This compound is a multifunctional cyanoacetamide derivative of significant interest in modern synthetic chemistry. Its structure, featuring a reactive nitrile group, a hydrogen-bonding amide linkage, and a flexible methoxyethyl side chain, makes it a valuable building block for constructing complex heterocyclic scaffolds common in pharmaceutical agents.[1] The methoxyethyl group is often incorporated to enhance solubility and modulate the pharmacokinetic profile of a final drug candidate.[1]
Understanding the solubility of this intermediate is paramount for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, controlling reaction kinetics, and preventing premature precipitation.
-
Purification: Designing efficient crystallization or chromatographic purification strategies.
-
Formulation: Providing foundational data for developing stable and effective drug delivery systems.
This guide bridges the current data gap by providing both a predictive analysis and a practical, step-by-step methodology for empirical solubility determination.
Molecular Structure Analysis and Predicted Solubility Behavior
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is dictated by the intermolecular forces between solute and solvent molecules. The structure of this compound contains several key functional groups that determine its interaction profile:
-
Amide Group (-C(O)NH-): This group is highly polar and can act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O). This confers significant polarity and promotes solubility in protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., DMF, DMSO).[6]
-
Nitrile Group (-C≡N): The cyano group is strongly polar and acts as a hydrogen bond acceptor. Its presence enhances solubility in polar solvents.
-
Methoxyethyl Group (-CH₂CH₂OCH₃): This side chain introduces several characteristics. The ether oxygen is a hydrogen bond acceptor, contributing to polarity. The ethyl backbone adds nonpolar character. This dual nature suggests an enhanced solubility in a broader range of solvents compared to simpler cyanoacetamides.
Comparison with 2-Cyanoacetamide:
The parent molecule, 2-cyanoacetamide, has been studied extensively. Its solubility order in various solvents has been reported as N,N-dimethylformamide > acetone > water > acetonitrile > methanol > ethyl acetate > ethanol > n-propanol > n-butanol.[2][4] This profile highlights its preference for polar solvents.
The addition of the N-(2-methoxyethyl) substituent to this core structure is predicted to modify the solubility profile as follows:
-
Enhanced Solubility in Alcohols: The ether linkage and increased molecular size should improve interactions with alcohols like ethanol and propanol.
-
Improved Solubility in Ethers and Ketones: The methoxyethyl chain will likely increase affinity for solvents like tetrahydrofuran (THF) and acetone.
-
Maintained Poor Solubility in Nonpolar Solvents: Despite the ethyl character, the compound's overall high polarity from the amide and nitrile groups will likely result in poor solubility in nonpolar solvents like hexane and toluene.
Based on this structural analysis, a predicted qualitative solubility profile is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with both the amide and methoxyethyl groups. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Very High | Strong dipole-dipole interactions. DMF and DMSO are excellent hydrogen bond acceptors. |
| Ketones | Acetone | High | Good balance of polarity and hydrogen bond accepting capability. |
| Esters | Ethyl Acetate | Moderate | Moderate polarity allows for some interaction, but less effective at solvating the amide group compared to protic or highly polar solvents. |
| Ethers | THF, 1,4-Dioxane | Moderate to High | The methoxyethyl side chain enhances affinity for ether solvents compared to the parent 2-cyanoacetamide. |
| Halogenated | Dichloromethane (DCM) | Low to Moderate | Can engage in weak hydrogen bonding, but generally not polar enough to be a strong solvent for this molecule. |
| Nonpolar Aromatic | Toluene | Very Low | Insufficient polarity to overcome the strong solute-solute interactions (crystal lattice energy). |
| Nonpolar Aliphatic | n-Hexane, Cyclohexane | Insoluble | Mismatch in intermolecular forces leads to very poor solvation. |
Experimental Protocol: Isothermal Gravimetric Solubility Determination
To move from prediction to empirical fact, a robust experimental method is required. The isothermal equilibrium (gravimetric) method is a reliable and widely adopted technique for determining the solubility of solid compounds in liquids.[3][5] This protocol is designed to be self-validating by ensuring equilibrium is truly reached.
Workflow Overview
The experimental workflow involves saturating a solvent with the solute at a constant temperature, allowing the system to reach equilibrium, separating the saturated solution from the undissolved solid, and quantifying the amount of dissolved solute.
Figure 1: Isothermal Gravimetric Solubility Determination Workflow.
Materials and Equipment
Table 2: Required Materials and Equipment
| Category | Item | Purpose |
| Chemicals | This compound (high purity, >99%) | The solute to be analyzed. |
| Selected organic solvents (HPLC grade or equivalent) | The dissolution medium. High purity prevents interference. | |
| Apparatus | Jacketed glass reaction vessel (e.g., 50 mL) with magnetic stirrer | Allows for precise temperature control of the solvent-solute mixture. |
| Circulating water bath with thermostat (±0.1 °C precision) | Maintains a constant temperature in the jacketed vessel. | |
| Calibrated digital thermometer | To verify the temperature of the mixture. | |
| Analytical balance (±0.1 mg readability) | For accurate weighing of solute and solutions. | |
| Glass syringes (e.g., 5-10 mL) | For withdrawing samples of the saturated solution. | |
| Syringe filters (e.g., 0.45 µm PTFE) | To remove undissolved solid particles during sampling, ensuring only the supernatant is analyzed. | |
| Pre-weighed glass vials with airtight caps | To hold and weigh the samples of the saturated solution. | |
| Vacuum oven | For evaporating the solvent at a controlled temperature and pressure to isolate the dissolved solute. |
Step-by-Step Protocol
-
Preparation:
-
Causality: Ensure the solute is completely dry to prevent water from affecting solubility.
-
Dry the purified this compound in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
-
Select the desired organic solvent and ensure it is of high purity. Degassing the solvent by sonication can be beneficial for some applications.
-
-
Equilibration:
-
Causality: This is the most critical phase. The goal is to create a true thermodynamic equilibrium between the dissolved and undissolved solute.
-
Add a known volume of the selected solvent to the jacketed glass vessel.
-
Set the circulating water bath to the target temperature (e.g., 298.15 K / 25 °C) and allow the solvent to thermally equilibrate.
-
Add an excess amount of the dried solute to the solvent. "Excess" is critical; a significant amount of solid must remain visible at all times to ensure the solution is saturated.
-
Begin stirring the mixture at a constant rate (e.g., 300 RPM). The stirring should be vigorous enough to keep the solid suspended but not so fast as to create a vortex.
-
Allow the mixture to equilibrate for a minimum of 24 hours. To validate equilibrium , take samples at 24h, 48h, and 72h. If the calculated solubility values are consistent (e.g., within 2%), equilibrium has been reached.
-
-
Sampling:
-
Causality: This phase is designed to extract a representative sample of the liquid phase without altering its composition or temperature.
-
Stop the magnetic stirrer and allow the undissolved solid to settle at the bottom of the vessel for 4-6 hours, while maintaining the constant temperature.
-
Pre-heat the glass syringe and the attached syringe filter to the experimental temperature by placing them in an oven. This prevents the solute from crystallizing out of the saturated solution due to cooling during transfer.
-
Carefully withdraw approximately 3-5 mL of the clear supernatant into the pre-heated syringe.
-
Immediately transfer the solution into a pre-weighed and labeled glass vial and seal it tightly.
-
-
Analysis:
-
Causality: The gravimetric analysis directly measures the mass of the solute in a known mass of solution.
-
Weigh the sealed vial containing the saturated solution using the analytical balance. Record this as mtotal.
-
Remove the cap and place the vial in a vacuum oven. Set the temperature high enough to evaporate the solvent efficiently but well below the solute's boiling/decomposition point.
-
Dry the sample under vacuum until a constant weight is achieved. This ensures all solvent has been removed.
-
Weigh the vial containing only the dry solute residue. Record the mass of the dry residue as msolute.
-
Data Calculation
The mass of the solvent (msolvent) is calculated by subtraction: msolvent = mtotal - msolute
From these masses, the solubility can be expressed in various units:
-
Mass Fraction (w): w = msolute / mtotal
-
Grams per 100 g of Solvent: Solubility = (msolute / msolvent) × 100
-
Mole Fraction (x):
-
First, calculate the moles of solute (nsolute) and solvent (nsolvent) using their respective molar masses (M).
-
nsolute = msolute / Msolute
-
nsolvent = msolvent / Msolvent
-
-
Then, calculate the mole fraction of the solute: x = nsolute / (nsolute + nsolvent)
-
Conclusion
To validate these predictions and provide the quantitative data necessary for process development and formulation, this guide provides a comprehensive, step-by-step protocol for isothermal gravimetric analysis. By adhering to this methodology, researchers can confidently and accurately map the solubility profile of this important synthetic intermediate, accelerating research and development timelines.
References
2-cyano-N-(2-methoxyethyl)acetamide melting point
A comprehensive technical guide on the physicochemical properties of 2-cyano-N-(2-methoxyethyl)acetamide, with a focus on its melting point and synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Physicochemical Properties
The melting point of this compound has been reported in scientific literature. The data is summarized in the table below.
| Compound Name | CAS Number | Melting Point (°C) |
| This compound | Not Specified | 51-53 |
Data sourced from the doctoral thesis of Belén Cid Vidal, University of Santiago de Compostela (2000).
Experimental Protocols
The reported melting point was determined following the synthesis and purification of the compound. The experimental procedure for the synthesis is detailed below.
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of ethyl cyanoacetate with 2-methoxyethylamine.
Reaction Scheme:
Synthesis Workflow
Procedure:
A mixture of ethyl cyanoacetate (1 equivalent) and 2-methoxyethylamine (1.2 equivalents) is stirred at room temperature. The reaction is monitored, and upon completion, the resulting product, this compound, is isolated and purified. The original study reporting this synthesis indicated the reaction was carried out without a solvent.
Melting Point Determination
The melting point of the purified this compound was determined using standard laboratory techniques. While the specific apparatus was not detailed in the source, a typical procedure involves:
-
Sample Preparation: A small amount of the crystalline solid is packed into a capillary tube.
-
Apparatus: A calibrated melting point apparatus is used.
-
Heating: The sample is heated at a controlled rate.
-
Observation: The temperature range over which the solid melts is recorded as the melting point.
The reported range of 51-53 °C indicates the temperature at which the substance begins to melt and the temperature at which it is completely liquid.
Logical Relationships in Synthesis
The synthesis of this compound is a nucleophilic acyl substitution reaction. The logical flow of this process is depicted in the diagram below.
Reaction Mechanism Logic
This document provides a concise yet thorough overview of the melting point and synthesis of this compound, tailored for a scientific audience. The provided data and protocols are based on the available scientific literature.
Technical Guide: Molecular Weight of 2-cyano-N-(2-methoxyethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of 2-cyano-N-(2-methoxyethyl)acetamide, a compound of interest in synthetic chemistry and drug development. This document outlines the theoretical calculation of its molecular weight, supported by a summary of its atomic composition. Furthermore, a comprehensive experimental protocol for molecular weight determination via mass spectrometry is provided, along with a visual workflow to aid in understanding the process.
Molecular Formula and Weight
The chemical structure of this compound is derived from its IUPAC name. The "acetamide" core is substituted with a "cyano" group at the second carbon and a "2-methoxyethyl" group at the nitrogen atom. This structure corresponds to the molecular formula C6H10N2O2 .
Based on this formula, the theoretical molecular weight is calculated using the standard atomic weights of its constituent elements. The calculated molecular weight is approximately 142.16 g/mol . This value is consistent with other known isomers with the same molecular formula, such as Piracetam and Ectoine, which have a reported molar mass of 142.16 g/mol .[1][2]
Data Presentation: Atomic Composition and Molecular Weight Calculation
The following table provides a breakdown of the atomic composition of this compound and the contribution of each element to its overall molecular weight.
| Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 6 | 12.011 | 72.066 |
| Hydrogen | H | 10 | 1.008[3][4] | 10.080 |
| Nitrogen | N | 2 | 14.007[5][6] | 28.014 |
| Oxygen | O | 2 | 15.999[7][8] | 31.998 |
| Total | 142.158 |
Note: The total molecular weight may vary slightly depending on the isotopic composition of the elements.
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which can be used to confirm the elemental composition of a molecule.
Objective: To experimentally verify the molecular weight of this compound.
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).
Methodology:
-
Sample Preparation:
-
Dissolve a small amount (typically 1 mg/mL) of synthesized and purified this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
The solvent should be of high purity (LC-MS grade) to minimize interference.
-
The sample solution is then further diluted to a final concentration of approximately 1-10 µg/mL.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a standard calibration mixture with known masses that bracket the expected mass of the analyte. This ensures high mass accuracy.
-
-
Infusion and Ionization:
-
Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.
-
Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, as it minimizes fragmentation and preserves the molecular ion.
-
In the ESI source, the sample solution is nebulized and subjected to a high voltage, creating charged droplets. As the solvent evaporates, ions of the analyte are produced.
-
-
Mass Analysis:
-
The generated ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
For this compound, the primary ion expected in positive ion mode would be the protonated molecule [M+H]+.
-
-
Data Acquisition and Analysis:
-
The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
The peak corresponding to the [M+H]+ ion will be the most prominent in the spectrum.
-
The accurate mass of this ion is measured, and the mass of the proton is subtracted to determine the exact molecular weight of the neutral molecule.
-
The resulting experimental mass can then be compared to the theoretical mass to confirm the identity and purity of the compound.
-
Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the molecular weight of this compound using mass spectrometry.
References
- 1. C6H10N2O2 - Wikipedia [en.wikipedia.org]
- 2. Ectoine | C6H10N2O2 | CID 126041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 4. quora.com [quora.com]
- 5. Nitrogen - Wikipedia [en.wikipedia.org]
- 6. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 7. Oxygen - Wikipedia [en.wikipedia.org]
- 8. Oxygen, atomic [webbook.nist.gov]
The Versatile Scaffold: Exploring the Medicinal Chemistry Applications of 2-Cyano-N-(2-methoxyethyl)acetamide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that serve as versatile building blocks for the synthesis of bioactive compounds is perpetual. Among these, cyanoacetamide derivatives have emerged as privileged structures due to their inherent reactivity and ability to participate in a multitude of chemical transformations. This technical guide focuses on the potential applications of a specific, yet representative, member of this class: 2-cyano-N-(2-methoxyethyl)acetamide. This compound, characterized by a reactive nitrile group, an active methylene, and a solubilizing N-(2-methoxyethyl) substituent, holds considerable promise as a precursor for the development of a diverse array of heterocyclic compounds with potential therapeutic applications. This document will delve into the synthetic utility, potential biological activities, and mechanistic insights related to derivatives of this compound, providing a comprehensive resource for researchers in the field of drug discovery.
Synthetic Versatility of N-Substituted Cyanoacetamides
N-substituted cyanoacetamides, including this compound, are highly valuable starting materials for the synthesis of a wide range of heterocyclic systems. The presence of a cyano group, an amide functionality, and an active methylene group allows for a variety of chemical reactions, making them ideal precursors for generating molecular diversity.
A common and powerful method for the derivatization of N-substituted cyanoacetamides is the Knoevenagel condensation . This reaction involves the condensation of the active methylene group of the cyanoacetamide with an aldehyde or ketone, typically in the presence of a basic catalyst, to yield an α,β-unsaturated cyanoacrylamide. These intermediates can then undergo further cyclization reactions to form various heterocyclic scaffolds.
Below is a generalized experimental protocol for the Knoevenagel condensation, which can be adapted for this compound.
Experimental Protocol: Knoevenagel Condensation of N-Substituted Cyanoacetamides
Objective: To synthesize an α,β-unsaturated cyanoacrylamide derivative from an N-substituted cyanoacetamide and an aromatic aldehyde.
Materials:
-
N-substituted cyanoacetamide (e.g., this compound)
-
Aromatic aldehyde
-
Ethanol or other suitable solvent
-
Piperidine or another basic catalyst
-
Glacial acetic acid (optional, as a co-catalyst)
-
Reaction flask with a condenser
-
Stirring apparatus
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) supplies
-
Recrystallization solvents
Procedure:
-
In a round-bottom flask, dissolve the N-substituted cyanoacetamide (1.0 eq.) and the aromatic aldehyde (1.0 eq.) in a minimal amount of absolute ethanol.
-
To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 eq.). A few drops of glacial acetic acid can also be added to facilitate the reaction.
-
Attach a condenser and reflux the reaction mixture for a period of 2-8 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to yield the pure α,β-unsaturated cyanoacrylamide.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
This generalized protocol serves as a foundation for the synthesis of a vast library of derivatives from this compound, which can then be screened for various biological activities.
2-Cyano-N-(2-methoxyethyl)acetamide: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-N-(2-methoxyethyl)acetamide is a valuable bifunctional reagent in organic synthesis, prized for its utility as a precursor in the construction of a diverse array of complex molecular architectures, particularly heterocyclic compounds.[1] Its structure incorporates a reactive methylene group activated by an adjacent nitrile and an amide carbonyl, alongside an N-(2-methoxyethyl) substituent which can influence solubility and pharmacokinetic properties in medicinal chemistry applications. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications in organic synthesis, supported by detailed experimental protocols and data.
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is not widely available in the literature, its properties can be reliably inferred from data on closely related N-substituted cyanoacetamides. The methoxyethyl group is anticipated to enhance solubility in a range of organic solvents.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| This compound | C₆H₁₀N₂O₂ | 142.16 | Not Reported | [2] |
| 2-Cyanoacetamide | C₃H₄N₂O | 84.08 | 119-121 | [3] |
| 2-Cyano-N-methylacetamide | C₄H₆N₂O | 98.10 | Not Reported | [4] |
| 2-Cyano-N,N-dimethylacetamide | C₅H₈N₂O | 112.13 | 59-62 | [5] |
Table 2: Spectroscopic Data for this compound and Analogous Compounds
| Compound | IR (KBr, cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| This compound (Predicted) | ~3300 (N-H), ~2250 (C≡N), ~1660 (C=O) | ~6.5-7.0 (br s, 1H, NH), 3.5-3.7 (m, 2H, CH₂N), 3.4-3.6 (m, 2H, CH₂O), 3.35 (s, 3H, OCH₃), 3.3-3.4 (s, 2H, CH₂CN) | ~165 (C=O), ~116 (C≡N), ~58 (CH₂O), ~40 (CH₂N), ~25 (CH₂CN) | N/A |
| 2-Cyanoacetamide | 3370, 3170 (N-H), 2270 (C≡N), 1660 (C=O) | (DMSO-d₆): 7.63 (br s, 1H, NH), 7.32 (br s, 1H, NH), 3.58 (s, 2H, CH₂CN) | (D₂O): 168.15 (C=O), 116.77 (C≡N), 26.18 (CH₂CN) | [6] |
| N-Aryl-2-cyanoacetamides | 3182–3303 (N-H), 2255–2258 (C≡N), 1663–1680 (C=O) | (CDCl₃): 7.90–7.95 (br s, 1H, NH), 6.3–7.5 (m, Ar-H), 3.56–3.62 (s, 2H, CH₂CN) | Not Reported | [7] |
Synthesis of this compound
The most direct and common method for the synthesis of N-substituted 2-cyanoacetamides is the amidation of an alkyl cyanoacetate with a primary amine.[8] This reaction typically proceeds by heating the neat reactants or in a suitable solvent.
Caption: Synthesis of this compound.
Detailed Experimental Protocol: Synthesis of N-Substituted 2-Cyanoacetamides
This generalized protocol can be adapted for the synthesis of this compound.[7]
Materials:
-
Ethyl cyanoacetate (1.0 eq)
-
Primary amine (e.g., 2-methoxyethylamine) (1.0 eq)
-
Ethanol (optional, as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl cyanoacetate and the primary amine.
-
The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
If the product crystallizes upon cooling, it is collected by filtration, washed with a small amount of cold ethanol or diethyl ether, and dried.
-
If the product does not crystallize, the excess solvent (if used) and volatile byproducts are removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Applications in Organic Synthesis
This compound is a versatile building block for the synthesis of various heterocyclic systems, owing to its active methylene group and the presence of both nitrile and amide functionalities.
Knoevenagel Condensation
The active methylene group of this compound readily undergoes Knoevenagel condensation with aldehydes and ketones, typically in the presence of a basic catalyst, to yield α,β-unsaturated products.[9] These products are valuable intermediates for further transformations.
Caption: Knoevenagel condensation workflow.
This is a general procedure for the Knoevenagel condensation of N-substituted cyanoacetamides with aromatic aldehydes.[10]
Materials:
-
N-substituted 2-cyanoacetamide (e.g., this compound) (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Piperidine or triethylamine (catalytic amount)
-
Ethanol or isopropanol
Procedure:
-
Dissolve the N-substituted 2-cyanoacetamide and the aromatic aldehyde in a suitable solvent such as ethanol in a round-bottom flask.
-
Add a catalytic amount of a basic catalyst (e.g., a few drops of piperidine or triethylamine).
-
The reaction mixture is stirred at room temperature or gently heated to reflux for a period ranging from 30 minutes to several hours, depending on the reactivity of the substrates.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product often precipitates.
-
The solid product is collected by filtration, washed with cold solvent, and recrystallized to afford the pure α,β-unsaturated compound.
Synthesis of 3-Cyano-2-pyridones
N-substituted 2-cyanoacetamides are key precursors for the synthesis of 3-cyano-2-pyridone derivatives through condensation with 1,3-dicarbonyl compounds, such as acetylacetone.[7] These pyridone scaffolds are prevalent in many biologically active molecules.
Caption: Synthesis of a 3-cyano-2-pyridone derivative.
The following is a general procedure for the synthesis of N-substituted 3-cyano-4,6-dimethyl-2-pyridones.[7]
Materials:
-
N-substituted 2-cyanoacetamide (e.g., this compound) (1.0 eq)
-
Acetylacetone (1.0 eq)
-
Potassium hydroxide (catalytic amount)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the N-substituted 2-cyanoacetamide and acetylacetone in ethanol.
-
Add a catalytic amount of potassium hydroxide.
-
The reaction mixture is heated to reflux for 4-6 hours, with the reaction progress monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The solid is washed with cold ethanol and dried to yield the desired 3-cyano-2-pyridone derivative.
Thorpe-Ziegler Reaction
While less common for simple N-substituted cyanoacetamides, the Thorpe-Ziegler reaction provides a pathway for the intramolecular cyclization of dinitriles to form cyclic ketones after hydrolysis.[11] An appropriately substituted derivative of this compound could potentially undergo such a transformation to yield functionalized cyclic systems. The reaction is typically base-catalyzed and proceeds via an enamine intermediate.[12]
Caption: General scheme of the Thorpe-Ziegler reaction.
Conclusion
This compound is a highly adaptable and valuable precursor in organic synthesis. Its dual reactivity, stemming from the active methylene group and the amide functionality, allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This versatility makes it an important tool for the synthesis of diverse heterocyclic compounds, which are of significant interest in the fields of medicinal chemistry and materials science. The straightforward synthesis of this reagent, coupled with its utility in constructing complex molecular frameworks, ensures its continued importance in modern organic synthesis.
References
- 1. This compound | RUO | Supplier [benchchem.com]
- 2. PubChemLite - 2-cyano-n-(2-methoxy-ethyl)-acetamide (C6H10N2O2) [pubchemlite.lcsb.uni.lu]
- 3. Cyanoacetamide - Wikipedia [en.wikipedia.org]
- 4. 2-Cyano-N-methylacetamide | C4H6N2O | CID 80622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Cyanoacetamide | C3H4N2O | CID 7898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. www2.unifap.br [www2.unifap.br]
- 11. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
The Enduring Versatility of Cyanoacetamide: A Journey from Discovery to Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanoacetamide, a deceptively simple organic molecule, has carved a remarkable and enduring niche in the landscape of chemical synthesis and drug discovery. Its unique trifecta of reactive sites—an active methylene group, a nucleophilic amide, and an electrophilic nitrile—renders it a uniquely versatile building block for an astonishing array of heterocyclic scaffolds. This technical guide provides a comprehensive exploration of the discovery, history, and evolution of cyanoacetamide and its derivatives. We will delve into the foundational synthetic methodologies that established its importance, trace the discovery of pivotal name reactions that expanded its synthetic utility, and illuminate its modern applications in medicinal chemistry, showcasing its role in the development of a diverse range of therapeutic agents. This guide is intended to serve as a valuable resource for researchers and professionals in the field, offering not only a historical perspective but also practical insights into the ongoing significance of this remarkable synthon.
The Genesis of a Versatile Synthon: Discovery and Early Synthesis
The story of cyanoacetamide (2-cyanoacetamide) begins in the late 19th century, a period of fervent exploration in organic chemistry. While the exact first synthesis can be traced back to the work of Hesse in 1896, it was the early 20th-century investigations by chemists like Jocelyn Field Thorpe that began to unveil the synthetic potential packed within this small molecule.[1][2]
The earliest and still widely practiced methods for synthesizing cyanoacetamide involve the ammonolysis of cyanoacetic esters, typically ethyl cyanoacetate, with aqueous or alcoholic ammonia.[1] This straightforward and efficient reaction laid the groundwork for the widespread availability of cyanoacetamide, paving the way for its use as a foundational building block in organic synthesis.
The fundamental reactivity of cyanoacetamide lies in its polyfunctional nature. It possesses both electrophilic and nucleophilic centers, allowing it to participate in a wide variety of chemical transformations.[3] The active methylene group, flanked by the electron-withdrawing nitrile and carbonyl groups, is particularly acidic and serves as a potent nucleophile in numerous condensation reactions.[3]
The Expansion of a Synthetic Arsenal: Key Historical Reactions
The true value of cyanoacetamide as a synthetic tool was unlocked through the discovery of several key name reactions that exploited its unique reactivity. These reactions, developed by pioneering chemists, transformed cyanoacetamide from a simple molecule into a powerful instrument for the construction of complex heterocyclic systems.
The Knoevenagel Condensation: A Gateway to α,β-Unsaturated Derivatives
Developed by the German chemist Emil Knoevenagel between 1896 and 1898, the Knoevenagel condensation is a cornerstone of carbon-carbon bond formation.[4] This reaction involves the condensation of an active methylene compound, such as cyanoacetamide, with an aldehyde or ketone, typically catalyzed by a weak base.[4] The resulting α,β-unsaturated cyanoacrylamide derivatives are themselves versatile intermediates, primed for further functionalization and cyclization reactions.[5]
The Thorpe-Ziegler Reaction: Intramolecular Cyclization to Ketones
Sir Jocelyn Field Thorpe's extensive work on cyanoacetamide and related nitrile compounds led to the development of the Thorpe reaction, a base-catalyzed self-condensation of aliphatic nitriles.[6][7] A significant intramolecular variant of this reaction, further developed by Karl Ziegler, is the Thorpe-Ziegler reaction. This powerful cyclization method utilizes dinitriles to construct cyclic ketones, a fundamental transformation in the synthesis of cyclic frameworks.[7] While not a direct reaction of cyanoacetamide itself, the principles of nitrile chemistry elucidated by Thorpe were instrumental in understanding the reactivity of the cyano group within cyanoacetamide.
The Gewald Aminothiophene Synthesis: A Multicomponent Marvel
A landmark in the history of cyanoacetamide chemistry was the discovery of the Gewald reaction by German chemist Karl Gewald in 1966.[8] This elegant and highly efficient multicomponent reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as cyanoacetamide), and elemental sulfur in the presence of a base to afford highly substituted 2-aminothiophenes.[8] The Gewald reaction is celebrated for its operational simplicity, high yields, and the direct assembly of a valuable heterocyclic scaffold from readily available starting materials.[8] 2-Aminothiophenes are privileged structures in medicinal chemistry, serving as key intermediates in the synthesis of numerous biologically active compounds.
The Modern Era: Cyanoacetamide Derivatives in Drug Discovery and Development
The true legacy of cyanoacetamide lies in the vast and ever-expanding library of its derivatives that have found applications in medicinal chemistry. The inherent structural diversity achievable from this single starting material has made it a cornerstone in the synthesis of a wide array of therapeutic agents.[9]
A Scaffold for Diverse Biological Activities
Cyanoacetamide derivatives have demonstrated a remarkable breadth of biological activities, including:
-
Anticancer Activity: Many heterocyclic compounds derived from cyanoacetamide, such as those with phenothiazine moieties, have shown promising in vitro anticancer activity against various cancer cell lines.[10]
-
Antibacterial and Antimicrobial Activity: The versatile nature of cyanoacetamide allows for the synthesis of novel compounds with potential as antibacterial agents.[4]
-
Antihistaminic Activity: Cyanoacetamide itself is used in spectrofluorimetric methods to determine the activity of H1 receptor antagonist drugs.[11]
-
Vitamin Synthesis: Cyanoacetamide is a key starting material in the industrial synthesis of Vitamin B6 (pyridoxine), a vital nutrient for human health.[12]
Case Study: Synthesis of a Biologically Active Pyridine Derivative
The synthesis of substituted pyridines, a common scaffold in pharmaceuticals, can be readily achieved using cyanoacetamide derivatives. The Guareschi-Thorpe reaction, for instance, involves the condensation of cyanoacetamide with a 1,3-diketone to form a 2-pyridone.[6]
Experimental Protocol: Synthesis of a Substituted 2-Pyridone via Guareschi-Thorpe Condensation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of cyanoacetamide and 1 equivalent of a 1,3-diketone (e.g., acetylacetone) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent.
| Reactant 1 | Reactant 2 | Product | Biological Relevance (Example) |
| Cyanoacetamide | Acetylacetone | 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Precursor for various calcium channel blockers |
| Cyanoacetamide | Dibenzoylmethane | 4,6-Diphenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Scaffolds for potential anti-inflammatory agents |
Conclusion and Future Perspectives
From its humble beginnings in the late 19th century, cyanoacetamide has evolved into an indispensable tool in the arsenal of the synthetic organic chemist. Its journey is a testament to the power of fundamental chemical discoveries and their lasting impact on fields as vital as medicine. The historical development of key reactions like the Knoevenagel condensation and the Gewald synthesis unlocked the immense potential of this versatile molecule, paving the way for the creation of countless novel compounds with diverse biological activities.
As we look to the future of drug discovery, the principles of efficiency, diversity, and atom economy are paramount. In this context, cyanoacetamide and its derivatives, particularly in the realm of multicomponent reactions, are poised to remain at the forefront of innovation. The ability to rapidly generate libraries of complex and diverse heterocyclic compounds from a simple, readily available starting material ensures that the legacy of cyanoacetamide will continue to unfold in the laboratories of today and tomorrow, contributing to the development of the next generation of therapeutic agents.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Cyanoacetamide | C3H4N2O | CID 7898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CLXIII.—The formation and reactions of iminocompounds. Part XX. The condensation of aldehydes with cyanoacetamide - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Jocelyn Field Thorpe - Wikipedia [en.wikipedia.org]
- 7. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 8. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sci-hub.box [sci-hub.box]
- 11. Cyanoacetamide - Wikipedia [en.wikipedia.org]
- 12. sanjaychemindia.com [sanjaychemindia.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-cyano-N-(2-methoxyethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthesis protocol for 2-cyano-N-(2-methoxyethyl)acetamide, a valuable building block in organic synthesis and medicinal chemistry. The synthesis is based on the aminolysis of ethyl cyanoacetate with 2-methoxyethylamine. This protocol is adapted from established procedures for the synthesis of analogous N-alkyl cyanoacetamides. Included are a comprehensive experimental protocol, a summary of materials and expected products, and a visual representation of the synthesis workflow.
Introduction
N-substituted cyanoacetamides are versatile intermediates in the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant biological activity. The title compound, this compound (CAS No. 15029-44-4), possesses multiple reactive sites, making it an attractive starting material for the construction of more complex molecular architectures for drug discovery and development. The protocol described herein offers a straightforward and efficient method for the preparation of this compound.
Data Presentation
The following table summarizes the key reactants and the expected product for the synthesis of this compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent | Amount (mmol) | Mass/Volume |
| Reactants | ||||||
| Ethyl cyanoacetate | 105-56-6 | C5H7NO2 | 113.12 | 1.0 | 50 | 5.66 g |
| 2-Methoxyethylamine | 109-85-3 | C3H9NO | 75.11 | 1.1 | 55 | 4.13 g |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C4H8O | 72.11 | - | - | 100 mL |
| Product | ||||||
| This compound | 15029-44-4 | C6H10N2O2 | 142.16 | 1.0 | ~40 (Est. 80%) | ~5.69 g |
Note: The yield is an estimate based on similar reactions and may vary.
Experimental Protocol
This protocol is adapted from a known procedure for the synthesis of 2-cyano-N-methyl-acetamide.
Materials:
-
Ethyl cyanoacetate (99%)
-
2-Methoxyethylamine (99%)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyethylamine (4.13 g, 55 mmol) in 50 mL of anhydrous tetrahydrofuran.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Ethyl Cyanoacetate: Add ethyl cyanoacetate (5.66 g, 50 mmol) dropwise to the cooled solution of 2-methoxyethylamine over a period of 30 minutes with continuous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (approximately 16-18 hours).
-
Solvent Removal: After the reaction is complete, remove the tetrahydrofuran by distillation under reduced pressure using a rotary evaporator.
-
Workup and Purification: The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.
Characterization:
The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualization
The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of this compound.
Caption: Reaction workflow for the synthesis of this compound.
Application Note and Protocol: Synthesis of 2-Cyano-N-(2-methoxyethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-cyano-N-(2-methoxyethyl)acetamide, a valuable intermediate for the development of novel pharmaceutical compounds. The described methodology is based on the nucleophilic acyl substitution of ethyl cyanoacetate with 2-methoxyethylamine. This application note includes a step-by-step procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in the field of medicinal chemistry and drug development.
Introduction
N-substituted cyanoacetamides are versatile building blocks in organic synthesis, serving as precursors to a wide array of heterocyclic compounds with diverse biological activities. The title compound, this compound, incorporates a methoxyethyl moiety, which can influence the pharmacokinetic properties of potential drug candidates by modulating polarity and metabolic stability. The synthesis of this compound is achieved through a straightforward and efficient amidation reaction between ethyl cyanoacetate and 2-methoxyethylamine. This protocol offers a reliable method for the preparation of this key synthetic intermediate.
Reaction Scheme
The synthesis proceeds via the reaction of ethyl cyanoacetate with 2-methoxyethylamine, where the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is a classic amidation reaction.
Application Notes and Protocols: Reactions of 2-cyano-N-(2-methoxyethyl)acetamide with Electrophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-cyano-N-(2-methoxyethyl)acetamide is a versatile bifunctional molecule of interest in organic synthesis and medicinal chemistry. Its structure incorporates an active methylene group, a cyano group, and a secondary amide, making it a valuable synthon for the construction of more complex molecules and heterocyclic systems. The active methylene group, flanked by the electron-withdrawing cyano and carbonyl groups, can be readily deprotonated to form a resonance-stabilized carbanion. This nucleophilic carbon is the primary site for reactions with a wide range of electrophiles.
These application notes provide an overview of the key electrophilic reactions of this compound, drawing upon the well-established reactivity of the parent compound, 2-cyanoacetamide.[1][2][3] Detailed protocols for representative alkylation, acylation, and Michael addition reactions are presented.
Overview of Reactivity
The primary site of electrophilic attack on this compound is the C2 carbon. In the presence of a base, the methylene proton is abstracted to generate a nucleophilic enolate, which can then react with various electrophiles.
Key reactions include:
-
C-Alkylation: Reaction with alkyl halides or other alkylating agents to form new carbon-carbon bonds.[1]
-
C-Acylation: Introduction of an acyl group using acyl chlorides or anhydrides.
-
Michael Addition: 1,4-conjugate addition to α,β-unsaturated carbonyls, nitriles, or nitro compounds.[1][4][5]
-
Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated products.[1]
C-Alkylation Reactions
Alkylation occurs at the C2 position, typically facilitated by a suitable base to generate the carbanion. The choice of base and solvent is crucial to optimize reaction yields and minimize side reactions.
Data Presentation: C-Alkylation
| Entry | Electrophile (Alkyl Halide) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | NaH | THF | 25 | 4 | 88 |
| 2 | Ethyl Iodide | K₂CO₃ | DMF | 60 | 6 | 75 |
| 3 | Propargyl Bromide | NaOEt | EtOH | 25 | 3 | 82 |
| 4 | Allyl Chloride | DBU | CH₃CN | 50 | 5 | 79 |
Note: Data is illustrative and based on typical yields for analogous reactions.
Experimental Protocol: Synthesis of N-(2-methoxyethyl)-2-benzyl-2-cyanoacetamide
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Add benzyl bromide dropwise via syringe.
-
Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 4 hours, monitoring by TLC.
-
Upon completion, cool the reaction back to 0°C and slowly quench by adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Michael Addition Reactions
The enolate of this compound acts as a Michael donor, adding to Michael acceptors like α,β-unsaturated ketones, esters, and nitriles.[4][5][6] These reactions are typically catalyzed by a mild base.
Data Presentation: Michael Addition
| Entry | Michael Acceptor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl vinyl ketone | NaOEt | EtOH | 25 | 2 | 91 |
| 2 | Acrylonitrile | Triton B | t-BuOH | 40 | 6 | 85 |
| 3 | Ethyl acrylate | DBU | CH₃CN | 25 | 4 | 88 |
| 4 | Chalcone | KOH | EtOH | 60 | 8 | 78 |
Note: Data is illustrative and based on typical yields for analogous reactions.
Experimental Protocol: Michael Addition to Methyl Vinyl Ketone
Materials:
-
This compound (1.0 eq)
-
Sodium metal (0.1 eq)
-
Methyl vinyl ketone (1.1 eq)
-
Anhydrous Ethanol (EtOH)
-
Dilute Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, prepare a catalytic amount of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol.
-
To this solution, add a solution of this compound in anhydrous ethanol.
-
Stir the mixture at room temperature (25°C) for 15 minutes.
-
Add methyl vinyl ketone dropwise to the reaction mixture, maintaining the temperature below 30°C.
-
Stir the reaction at room temperature for 2 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction mixture with dilute HCl until pH ~7.
-
Remove the ethanol under reduced pressure.
-
To the remaining aqueous residue, add water and extract with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization to afford the Michael adduct.
Safety Precautions:
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Sodium hydride and sodium metal are highly reactive and water-sensitive; handle with extreme care under an inert atmosphere.
-
Alkylating agents and Michael acceptors are often toxic and lachrymatory; handle with caution.
-
Refer to the Safety Data Sheet (SDS) for each reagent before use.
References
Application Note: Knoevenagel Condensation with 2-Cyano-N-(2-methoxyethyl)acetamide for the Synthesis of Bioactive Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[1] This reaction is instrumental in creating α,β-unsaturated compounds, which are valuable intermediates in the synthesis of fine chemicals, pharmaceuticals, and complex heterocyclic systems.[2][3] The resulting 2-cyanoacrylamide derivatives are of particular interest in drug discovery. They can act as Michael acceptors, forming reversible or irreversible covalent bonds with biological nucleophiles like cysteine residues in proteins.[4][5] This reactivity has been harnessed to develop potent inhibitors for various enzymes, including Transforming growth factor beta-activated kinase 1 (TAK1), a key regulator in cell survival and apoptosis pathways implicated in cancer and inflammatory diseases.[4][6][7]
This application note details the use of 2-cyano-N-(2-methoxyethyl)acetamide as the active methylene component in the Knoevenagel condensation. The methoxyethyl group can enhance solubility and modify the pharmacokinetic properties of the final compounds, making it a valuable building block for creating novel therapeutic agents.
General Reaction Scheme
The reaction proceeds by condensing this compound with a variety of substituted aldehydes in the presence of a base catalyst, such as piperidine, in a suitable solvent like isopropanol. The reaction is typically followed by spontaneous dehydration to yield the thermodynamically stable (E)-isomer of the α,β-unsaturated product.
Figure 1: General Knoevenagel condensation scheme.
Applications in Drug Discovery
The 2-cyanoacrylamide "warhead" is a recognized Michael acceptor that can engage with cysteine residues in protein active sites.[4] This mechanism is central to the activity of several kinase inhibitors. For example, derivatives synthesized via this method have shown potent inhibitory activity against TAK1, a kinase that mediates signal transduction for cell proliferation and apoptosis.[4][5][6] By modifying the aldehyde component (R-CHO), researchers can synthesize a library of compounds and screen them for specific biological activities, targeting a wide range of diseases.
Protocols and Experimental Data
Synthesis of (E)-2-Cyano-3-phenyl-N-(2-methoxyethyl)acrylamide
This protocol is a representative example for the synthesis of Knoevenagel condensation products using this compound.
Materials:
-
This compound
-
Benzaldehyde (or other substituted aldehyde)
-
Piperidine (catalyst)
-
2-Propanol (solvent)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Filtration apparatus (Büchner funnel)
-
Thin-Layer Chromatography (TLC) apparatus
Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in 2-propanol, add the desired aldehyde (e.g., Benzaldehyde, 1.0 eq).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.15 eq) to the reaction mixture.
-
Heating: Stir the reaction mixture at 60 °C.
-
Monitoring: Monitor the reaction progress using TLC until the starting material is consumed (typically 2-4 hours).
-
Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates out of solution.
-
Purification: Collect the solid product by filtration. Wash the solid with cold solvent (e.g., 2-propanol or diethyl ether) to remove impurities.[8] The filtrate can be further purified by column chromatography if necessary.[6]
-
Characterization: Dry the purified product under vacuum and characterize using ¹H NMR, ¹³C NMR, Mass Spectrometry, and determine the melting point.
Summary of Reaction Data
The following table summarizes typical results for the Knoevenagel condensation between this compound and various aldehydes, based on analogous reactions reported in the literature.[6][9]
| Aldehyde Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Piperidine | 2-Propanol | 60 | 2 | ~20%[6] |
| 2-Pyridinecarboxaldehyde | Piperidine | 2-Propanol | 60 | 2 | N/A |
| 1-Methyl-1H-imidazole-2-carbaldehyde | Piperidine | 2-Propanol | 60 | 2 | N/A |
| 6-Nitroveratraldehyde | Piperidine | Methanol | Reflux | 2 | ~100%[9] |
| Various Aromatic Aldehydes | Trimethylamine | Ethanol | RT | <1 | 70-90%[8] |
Note: Yields can vary significantly based on the specific aldehyde substrate, catalyst, and reaction conditions. The ~20% yield for benzaldehyde is from a specific synthesis targeting a complex molecule; simpler syntheses often achieve higher yields.[6][8]
Visualizations
Knoevenagel Condensation Mechanism
The diagram below outlines the key steps in the base-catalyzed Knoevenagel condensation.
Caption: Simplified mechanism of the Knoevenagel condensation.
Experimental Workflow
This flowchart illustrates the general laboratory procedure for synthesizing and purifying the target compounds.
Caption: General experimental workflow for synthesis and purification.
References
- 1. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 2. www2.unifap.br [www2.unifap.br]
- 3. scielo.br [scielo.br]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mrj.org.ly [mrj.org.ly]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for 2-cyano-N-(2-methoxyethyl)acetamide in Agrochemical Research
General Applications of Cyanoacetamide Derivatives in Agrochemicals
The cyanoacetamide functional group is a versatile scaffold used in the development of various agrochemicals, including fungicides, herbicides, and insecticides.[1] The reactivity of the cyano and amide groups allows for the synthesis of a diverse range of heterocyclic compounds with potent biological activities.[2]
Fungicidal Activity: Several derivatives of 2-cyanoacetamide have demonstrated significant fungicidal properties. A notable example is Cymoxanil , a fungicide with the chemical name 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide. Cymoxanil is effective against a range of plant pathogenic fungi, particularly from the Peronosporales order, such as those causing downy mildew and late blight. Its primary mode of action is the inhibition of RNA synthesis in susceptible fungi.[3]
While no specific fungicidal data for 2-cyano-N-(2-methoxyethyl)acetamide has been identified, its structural similarity to other active cyanoacetamide derivatives suggests potential for further investigation in this area.
Insecticidal and Herbicidal Activities: The cyanoacetamide backbone is also a key feature in some insecticides and herbicides.[1] For instance, certain substituted pyridine derivatives synthesized from 2-cyanoacetamide have shown significant activity against aphids.[2] Similarly, some acetamide-based compounds act as herbicides by inhibiting very-long-chain fatty acid synthesis in weeds.[4]
Synthesis of N-Substituted Cyanoacetamides
The synthesis of N-substituted cyanoacetamides, such as this compound, is typically achieved through the amidation of a cyanoacetic acid ester with the corresponding amine.
General Synthetic Workflow: The following diagram illustrates a generalized workflow for the synthesis of N-substituted cyanoacetamides.
Caption: General workflow for the synthesis of N-substituted cyanoacetamides.
Experimental Protocols
Due to the absence of specific biological activity data for this compound, the following are generalized protocols for assessing the potential agrochemical activities of novel cyanoacetamide derivatives.
Protocol 1: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol is a standard method to evaluate the fungicidal activity of a compound against various plant pathogenic fungi.
-
Preparation of Test Compound:
-
Dissolve the synthesized this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Prepare a series of dilutions from the stock solution.
-
-
Fungal Culture:
-
Culture the target fungi (e.g., Phytophthora infestans, Plasmopara viticola) on a suitable medium like Potato Dextrose Agar (PDA).
-
-
Poisoned Agar Assay:
-
Incorporate the different dilutions of the test compound into molten PDA.
-
Pour the amended agar into sterile Petri dishes.
-
-
Inoculation and Incubation:
-
Place a mycelial plug from an actively growing fungal culture onto the center of each agar plate.
-
Incubate the plates at an appropriate temperature and for a duration suitable for the specific fungus.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in each plate.
-
Calculate the percentage of mycelial growth inhibition compared to a control (solvent only).
-
Determine the EC50 (Effective Concentration to inhibit 50% of growth) value.
-
Protocol 2: Herbicidal Activity Screening (Pre-emergence)
This protocol assesses the potential of a compound to inhibit weed seed germination.
-
Test Species:
-
Select seeds of common weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli).
-
-
Compound Application:
-
Prepare different concentrations of the test compound in a suitable solvent/carrier.
-
Evenly apply the solutions to the surface of soil in pots.
-
-
Sowing and Incubation:
-
Sow a known number of weed seeds into the treated soil.
-
Place the pots in a controlled environment (greenhouse) with appropriate light, temperature, and humidity.
-
-
Data Collection:
-
After a set period (e.g., 14-21 days), count the number of germinated seeds and assess the health of the seedlings.
-
Compare the results with an untreated control.
-
Quantitative Data
As no specific studies on the agrochemical applications of this compound were identified, a quantitative data table for this compound cannot be provided. For reference, researchers can consult literature on other cyanoacetamide fungicides like Cymoxanil to understand the typical range of effective concentrations.
Signaling Pathways and Mode of Action
The mode of action for this compound has not been elucidated. Research on related compounds suggests potential mechanisms could involve the inhibition of nucleic acid synthesis or other vital cellular processes in target organisms.[3] Further research would be required to determine the specific signaling pathways affected by this compound.
The diagram below illustrates a hypothetical workflow for investigating the mode of action of a novel agrochemical compound.
Caption: General workflow for mode of action studies of a novel agrochemical.
References
Application Notes and Protocols for Safe Handling of 2-cyano-N-(2-methoxyethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the safe handling of 2-cyano-N-(2-methoxyethyl)acetamide (CAS No. 15029-44-4). The information compiled is based on available safety data for the compound and its structural analogs. It is imperative to supplement these guidelines with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier and to conduct a risk assessment for any new or modified procedures.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications of structurally similar compounds, the primary hazards are:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
It is important to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, it should be handled with the utmost care, assuming it may have other unknown hazards.
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound, the following table includes its known properties and data from a closely related structural analog, 2-cyanoacetamide, for reference.
| Property | Value (this compound) | Value (2-cyanoacetamide - for reference) |
| CAS Number | 15029-44-4 | 107-91-5 |
| Molecular Formula | C6H10N2O2 | C3H4N2O |
| Molecular Weight | 142.16 g/mol | 84.08 g/mol |
| Appearance | Not specified (likely a solid) | Light cream powder/solid |
| Melting Point | Not available | 119-122 °C |
| Boiling Point | Not available | Not available |
| LD50 Oral (Rat) | Not available | > 3200 mg/kg |
Disclaimer: The data for 2-cyanoacetamide is provided for informational purposes only and may not accurately reflect the properties of this compound. Always consult the supplier-specific SDS for the most accurate information.
Experimental Protocols: Safe Handling Procedures
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific procedure. The following is a general guideline:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[1]
-
Skin Protection:
-
Wear a lab coat, fully buttoned.
-
Use chemically resistant gloves (e.g., nitrile) and change them immediately if contaminated.[1]
-
Avoid exposed skin.
-
-
Respiratory Protection: If working with the solid form where dust may be generated, or if the procedure may produce aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.[2] Work in a well-ventilated area, preferably a chemical fume hood.[1]
General Handling and Storage
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory. The use of a chemical fume hood is strongly recommended, especially when handling the solid material or preparing solutions.[1]
-
Safe Handling Practices:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
Spill and Waste Disposal Protocol
-
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills of solid material, carefully sweep up the material to avoid creating dust and place it in a sealed, labeled container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent (e.g., water, if appropriate) and then decontaminate the area.
-
Do not let the product enter drains.[1]
-
-
Waste Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Contact your institution's environmental health and safety office for specific guidance.
First Aid Measures
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[1][4]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Visualization of Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Application Notes and Protocols for 2-cyano-N-(2-methoxyethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety information, application notes, and generalized experimental protocols for the chemical intermediate 2-cyano-N-(2-methoxyethyl)acetamide. The information is compiled to assist researchers in its safe handling and potential applications in synthetic chemistry.
Section 1: Material Safety and Physical Properties
The following data is summarized from the Material Safety Data Sheet (MSDS) for this compound. It is crucial for ensuring safe laboratory practices.
Hazard Identification and Classification
The compound is classified as hazardous under the Globally Harmonized System (GHS).[1]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin irritation | 2 | H315: Causes skin irritation |
| Eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Physical and Chemical Properties
| Property | Value |
| Chemical Stability | Stable under standard ambient conditions (room temperature).[1] |
| Conditions to Avoid | Strong heating.[1] |
Carcinogenicity
No ingredient of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[1]
Section 2: Safety and Handling Protocols
Adherence to strict safety protocols is mandatory when handling this compound due to its hazard profile.
Personal Protective Equipment (PPE) and Handling
-
Ventilation : Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[1]
-
Gloves : Wear protective gloves.[1]
-
Eye Protection : Wear eye and face protection (safety glasses with side-shields or goggles).[1]
-
Hygiene : Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[1]
First Aid Measures
-
If Swallowed : Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[1] Immediately make the victim drink water (two glasses at most).[1]
-
If on Skin : Wash with plenty of soap and water.[1] Take off immediately all contaminated clothing and rinse skin with water/shower.[1]
-
If Inhaled : Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and call an ophthalmologist.[1]
Spillage and Disposal
-
Spill Response : Evacuate the danger area. Avoid inhalation of dust and substance contact.[1] Suppress dust with a water spray jet. Do not let the product enter drains.[1]
-
Disposal : Dispose of surplus and non-recyclable solutions to a licensed disposal company.
Section 3: Application Notes
This compound is a versatile chemical intermediate primarily used in synthetic organic chemistry. Its polyfunctional nature, containing cyano, amide, and ether groups, allows it to serve as a precursor for more complex molecules.[2]
-
Heterocyclic Synthesis : Like other N-substituted cyanoacetamides, this compound is a valuable precursor for synthesizing a variety of heterocyclic systems. The active methylene group (adjacent to the cyano group) can participate in condensation and cyclization reactions.
-
Building Block : The molecule can be used as a building block in drug discovery and development. The cyano and acetamide functionalities can enhance the biological activity of resulting compounds.[3]
-
Hydrolysis : The amide bond can be hydrolyzed under acidic or basic conditions to yield cyanoacetic acid and 2-methoxyethylamine, which can be useful in multi-step syntheses.[2]
Section 4: Experimental Protocols
The following are generalized protocols. Researchers should adapt them based on specific reaction requirements and scale, always performing a thorough risk assessment beforehand.
Protocol: Synthesis of this compound
This protocol outlines a plausible synthesis via amidation of an active ester, based on common methods for preparing N-substituted cyanoacetamides.[4][5]
Materials:
-
Ethyl cyanoacetate
-
2-Methoxyethylamine
-
Ethanol (or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Ice bath
Procedure:
-
Reaction Setup : In a round-bottom flask, combine ethyl cyanoacetate (1.0 eq) and 2-methoxyethylamine (1.0-1.2 eq). The reaction can be run neat (solvent-free) or with a solvent like ethanol.
-
Reaction Conditions : Stir the mixture at room temperature. The reaction is often exothermic. If necessary, use an ice bath to control the temperature. For less reactive starting materials, the mixture may be gently heated to reflux for several hours.
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (ethyl cyanoacetate) is consumed.
-
Work-up and Isolation :
-
If the product precipitates upon cooling, it can be isolated by filtration.
-
Alternatively, remove the solvent (and any excess amine) under reduced pressure using a rotary evaporator.
-
-
Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture) to yield the pure this compound.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2-cyano-N-(2-methoxyethyl)acetamide
Introduction
2-cyano-N-(2-methoxyethyl)acetamide is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structure, featuring a reactive nitrile group and an amide linkage, makes it a versatile building block for the creation of more complex molecules. This guide provides a comprehensive overview of a robust and scalable process for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The protocols detailed herein are optimized for efficiency, yield, and purity on a large scale.
The primary synthetic route involves the amidation of a cyanoacetic acid ester with 2-methoxyethylamine. This approach is favored for its directness and use of readily available starting materials.[1]
Chemical Reaction and Mechanism
The fundamental reaction is the nucleophilic acyl substitution of an ester, typically ethyl cyanoacetate, with 2-methoxyethylamine. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxy group to form the stable amide product.
Reaction Scheme:
To facilitate this reaction on a large scale and at ambient temperatures, a catalyst is often employed. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base, has been shown to be an effective catalyst for this transformation, promoting the reaction without the need for high temperatures or pre-activation of the cyanoacetic acid.[1]
Process Workflow and Visualization
The overall process for the large-scale synthesis of this compound can be broken down into several key stages: raw material preparation, reaction, work-up and isolation, and finally, purification and drying.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-cyano-N-(2-methoxyethyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-cyano-N-(2-methoxyethyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method for synthesizing this compound is the direct amidation of an alkyl cyanoacetate, typically ethyl cyanoacetate, with 2-methoxyethylamine. This reaction can be performed with or without a catalyst and under various temperature conditions.
Q2: What are the typical starting materials and reagents required?
The essential starting materials are ethyl cyanoacetate and 2-methoxyethylamine. Depending on the chosen protocol, a catalyst such as sodium ethoxide or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be used to improve the reaction rate and yield. Solvents like ethanol are also commonly employed.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials (ethyl cyanoacetate and 2-methoxyethylamine), the consumption of reactants and the formation of the product can be visualized. The appearance of a new spot corresponding to the more polar amide product indicates the progression of the reaction.
Q4: What are the expected side products in this synthesis?
Potential side products can arise from the hydrolysis of the ester or the cyano group, especially if water is present and the reaction is run under acidic or basic conditions for extended periods. Another possibility is the formation of dimers or other byproducts if the reaction temperature is excessively high.
Q5: What is the best way to purify the final product?
Purification of this compound can typically be achieved through recrystallization.[1] Common solvent systems for recrystallization of similar compounds include ethanol/water or ethyl acetate/hexanes.[1] If the product is an oil or contains significant impurities, column chromatography may be necessary.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality of starting materials: Degradation or impurities in ethyl cyanoacetate or 2-methoxyethylamine. 3. Suboptimal stoichiometry: Incorrect molar ratio of reactants. | 1. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider increasing the temperature or adding a catalyst. 2. Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). Use freshly distilled reagents if necessary. 3. Use a slight excess of the more volatile reactant, 2-methoxyethylamine, to drive the reaction to completion. |
| Formation of Significant Impurities | 1. High reaction temperature: Can lead to the formation of degradation products or side reactions. 2. Presence of water: Can cause hydrolysis of the ester or nitrile functional groups. | 1. Optimize the reaction temperature. Start with a lower temperature and gradually increase it while monitoring the reaction progress. 2. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| Product is an Oil and Does Not Solidify | 1. Presence of impurities: Impurities can lower the melting point of the product. 2. Residual solvent: Incomplete removal of the reaction solvent. | 1. Attempt to purify the oil using column chromatography. 2. Ensure the product is thoroughly dried under high vacuum. Trituration with a non-polar solvent like hexanes may help induce crystallization.[1] |
| Product is Colored (Yellow or Brown) | 1. Formation of high molecular weight byproducts: Often occurs at elevated temperatures. | 1. During recrystallization, add a small amount of activated carbon to the hot solution and perform a hot filtration to remove colored impurities.[1] |
Experimental Protocols
Protocol 1: Catalyst-Free Synthesis of this compound
This protocol is based on the direct reaction between ethyl cyanoacetate and 2-methoxyethylamine without a catalyst.
Materials:
-
Ethyl cyanoacetate
-
2-Methoxyethylamine
-
Ethanol (optional, as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl cyanoacetate (1.0 eq) and 2-methoxyethylamine (1.1 eq).
-
If a solvent is desired for better mixing, add ethanol.
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: DBU-Catalyzed Synthesis of this compound
This protocol utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as an efficient catalyst for the amidation reaction at milder conditions.[2]
Materials:
-
Ethyl cyanoacetate
-
2-Methoxyethylamine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM) or another suitable aprotic solvent
Procedure:
-
In a round-bottom flask, dissolve ethyl cyanoacetate (1.0 eq) and 2-methoxyethylamine (1.1 eq) in the chosen solvent.
-
Add a catalytic amount of DBU (e.g., 10 mol%).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove DBU.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Amidation of Ethyl Cyanoacetate
| Parameter | Catalyst-Free Method | DBU-Catalyzed Method [2] |
| Catalyst | None | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Temperature | 80-100 °C (Reflux) | Room Temperature |
| Reaction Time | 4-8 hours | 12-24 hours |
| Solvent | Ethanol (optional) | Dichloromethane (DCM) or other aprotic solvents |
| Yield | Moderate to High | High |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 2-cyano-N-(2-methoxyethyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2-cyano-N-(2-methoxyethyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Common impurities can include unreacted starting materials such as ethyl cyanoacetate and 2-methoxyethylamine, by-products from side reactions, and residual solvents used in the synthesis. The presence of colored impurities may suggest degradation or the formation of polymeric by-products.
Q2: What are the recommended primary purification methods for this compound?
The most common and effective primary purification methods for cyanoacetamide derivatives are recrystallization and column chromatography. Recrystallization is often a good first choice if the product is a solid and a suitable solvent can be found. For complex mixtures or to remove closely related impurities, column chromatography is recommended.
Q3: Which solvents are suitable for the recrystallization of this compound?
While specific data for this compound is limited, ethanol is a common solvent for recrystallizing similar cyanoacetamide derivatives.[1][2] A solvent system of ethyl acetate and n-hexane has also been used for the crystallization of related compounds.[3] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Q4: When should I use column chromatography for purification?
Column chromatography is advisable when:
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Recrystallization fails to yield a product of the desired purity.
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The crude product is an oil or fails to crystallize.
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Impurities have very similar solubility profiles to the desired product.
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Multiple products are present in the crude mixture.
Troubleshooting Guide
Issue 1: The crude product is an oil and does not solidify.
-
Question: My crude this compound is an oil. How can I induce crystallization?
-
Answer:
-
Trituration: Try adding a non-polar solvent in which the desired compound is insoluble (e.g., hexane or diethyl ether) and scratching the inside of the flask with a glass rod at the solvent-air interface. This can provide nucleation sites for crystal growth.
-
Solvent Removal: Ensure all volatile solvents from the reaction have been thoroughly removed under reduced pressure. Residual solvent can prevent solidification.
-
Seeding: If you have a small amount of pure, solid material, add a seed crystal to the oil to initiate crystallization.
-
Purification: If the product remains an oil, it may be due to significant impurities. Proceed with column chromatography to purify the compound.
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Issue 2: The product is colored, but it should be colorless.
-
Question: My purified product has a yellowish or brownish tint. How can I decolorize it?
-
Answer:
-
Activated Charcoal: During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal. The colored impurities adsorb onto the surface of the charcoal. Hot filter the solution to remove the charcoal before allowing the solution to cool for crystallization. Be aware that using too much charcoal can lead to a loss of the desired product.[4]
-
Repeat Crystallization: A second recrystallization can often remove residual colored impurities.
-
Issue 3: Purity is low after recrystallization.
-
Question: I have recrystallized my product, but analytical data (e.g., NMR, HPLC) shows it is still impure. What should I do?
-
Answer:
-
Solvent System: The choice of solvent is critical. If a single solvent is not effective, try a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble).
-
Cooling Rate: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator. Slow cooling promotes the formation of purer crystals.
-
Washing: Ensure the filtered crystals are washed with a small amount of cold recrystallization solvent to remove any adhering impure mother liquor.[4]
-
Column Chromatography: If repeated recrystallization does not improve purity, the impurities likely have similar solubility properties to your product. In this case, column chromatography is the recommended next step.
-
Issue 4: Low yield after purification.
-
Question: My yield of pure product is very low after purification. How can I improve it?
-
Answer:
-
Recrystallization:
-
Avoid using an excessive amount of solvent for recrystallization, as this will lead to product loss in the mother liquor.
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Ensure the solution is fully saturated at the higher temperature.
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To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected.[4]
-
-
Chromatography:
-
Carefully select the mobile phase to ensure good separation and avoid overly broad peaks.
-
Ensure the silica gel is properly packed to avoid channeling.
-
Monitor the elution carefully with a technique like Thin Layer Chromatography (TLC) to collect all fractions containing the product.
-
-
Data Presentation
Table 1: Recrystallization Solvents for Cyanoacetamide Derivatives
| Compound Class | Solvent(s) | Observations | Reference |
| Cyanoacetamides | Ethanol | Effective for obtaining pure, crystalline product. | [1][2] |
| Substituted Cyanoacetamides | Ethyl Acetate / n-Hexane | Used for repeated crystallization to achieve high purity. | [3] |
| Cyanoacetamide | Hot 95% Ethanol | Yields a snow-white product with minimal loss. | [4] |
Table 2: Potential Column Chromatography Conditions
| Stationary Phase | Mobile Phase System | Application Notes | Reference |
| Silica Gel | Methylene Chloride / Acetone (e.g., 4:1) | Used for purification of N-substituted 2-cyano-2-methoximino-acetamide. | [5] |
| Reverse Phase (e.g., C18) | Acetonitrile / Water with acid (e.g., formic acid for MS compatibility) | Suitable for HPLC analysis and preparative separation of polar acetamides. | [6] |
| Cyanopropyl | Aqueous/Organic with pH gradient | Can be used to separate active compounds from excipients in pharmaceutical formulations. | [7] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: Choose a suitable solvent or solvent system by testing the solubility of a small amount of the crude product at room and elevated temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
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Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Purification by Column Chromatography
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Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent system. Pack a glass column with the slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) or kept constant (isocratic elution) to separate the components.
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Fraction Collection: Collect the eluate in a series of fractions.
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Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure desired product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting the purification process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103145585A - Preparation method for 2, 2-dimethyl cyano acetamide - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives - Google Patents [patents.google.com]
- 6. Separation of Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-cyano-4-nitrophenyl)azo]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. New approaches with two cyano columns to the separation of acetaminophen, phenylephrine, chlorpheniramine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Cyano-N-(2-methoxyethyl)acetamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-cyano-N-(2-methoxyethyl)acetamide.
Troubleshooting Guide
Failures or suboptimal results in the synthesis of this compound can arise from various factors, from reagent quality to reaction conditions. This guide outlines common issues, their probable causes, and actionable solutions. The synthesis is typically achieved through the acylation of 2-methoxyethylamine with a cyanoacetic acid derivative, such as ethyl cyanoacetate.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction temperature or extending the reaction time. |
| Poor Quality Reagents: Degradation of starting materials (ethyl cyanoacetate or 2-methoxyethylamine). | Use freshly distilled or high-purity reagents. Verify the purity of starting materials using Nuclear Magnetic Resonance (NMR) or Gas Chromatography (GC). | |
| Incorrect Stoichiometry: Inaccurate measurement of reactants. | Carefully measure the molar ratios of the reactants. A slight excess of the amine (2-methoxyethylamine) may be beneficial in some cases. | |
| Presence of Moisture: Water can hydrolyze the ester or react with other reagents. | Ensure all glassware is thoroughly dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Formation of Side Products | Dimerization or Polymerization: Especially at elevated temperatures. | Maintain a controlled reaction temperature. High temperatures can lead to unwanted side reactions.[1] |
| Hydrolysis of Cyano Group: Presence of strong acid or base and water. | Maintain a neutral or slightly basic pH during the reaction and work-up. | |
| Reaction with Solvent: The solvent may not be inert under the reaction conditions. | Choose an appropriate, non-reactive solvent. Common choices include toluene, tetrahydrofuran (THF), or acetonitrile. | |
| Difficult Product Isolation/Purification | Product is Soluble in Wash Solvents: Loss of product during the work-up phase. | Use cold solvents for washing the crude product to minimize solubility.[1] Consider alternative purification methods like column chromatography. |
| Formation of Emulsions during Extraction: Difficulty in separating aqueous and organic layers. | Add brine (saturated NaCl solution) to the extraction mixture to break up emulsions. | |
| Oily Product Instead of Solid: The product may have a low melting point or contain impurities. | Attempt to crystallize the product from a different solvent system. If it remains an oil, purification by column chromatography is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: A prevalent method is the direct amidation of an alkyl cyanoacetate (e.g., ethyl cyanoacetate or methyl cyanoacetate) with 2-methoxyethylamine. This reaction is often carried out in a suitable organic solvent and may be heated to drive the reaction to completion. The reaction of primary amines with methyl cyanoacetate is known to produce the corresponding cyanoacetamide in good yield and purity.[2]
Q2: What are the critical parameters to control during the reaction?
A2: Temperature and exclusion of moisture are critical. High temperatures can promote side reactions and decomposition, while the presence of water can lead to hydrolysis of the starting ester and the product nitrile group.[1] Careful control of reactant stoichiometry is also essential for maximizing yield.
Q3: My reaction is not proceeding to completion. What can I do?
A3: If the reaction has stalled, you can try the following:
-
Increase the temperature: Gently heat the reaction mixture and monitor for progress by TLC.
-
Extend the reaction time: Some reactions may require longer periods to reach completion.
-
Add a catalyst: While often not necessary for simple amidations, a mild base or acid catalyst could potentially accelerate the reaction. However, this should be done cautiously to avoid side reactions.
Q4: I am observing an unexpected peak in my NMR/LC-MS analysis. What could it be?
A4: Common impurities could include unreacted starting materials, byproducts from side reactions such as dimerization, or hydrolysis products. For instance, the cyano group can be hydrolyzed to a carboxylic acid or amide under certain conditions. Careful analysis of the spectral data will be necessary to identify the structure of the impurity.
Q5: How can I best purify the final product?
A5: If the product crystallizes upon cooling the reaction mixture or after solvent removal, it can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[3][4] If the product is an oil or does not crystallize cleanly, column chromatography is the recommended method for purification.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound based on standard amidation procedures. This protocol may require optimization for specific laboratory conditions.
Synthesis of this compound
-
Materials:
-
Ethyl cyanoacetate
-
2-Methoxyethylamine
-
Toluene (anhydrous)
-
Magnesium sulfate or sodium sulfate (anhydrous)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl cyanoacetate (1.0 equivalent) in anhydrous toluene.
-
Add 2-methoxyethylamine (1.1 equivalents) to the solution.
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in the synthesis of this compound.
Proposed Synthetic Pathway
Caption: The proposed reaction scheme for the synthesis of this compound.
References
Technical Support Center: Synthesis of 2-cyano-N-(2-methoxyethyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-cyano-N-(2-methoxyethyl)acetamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of common side products.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Target Product | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or moderately increasing the temperature. |
| Hydrolysis of starting material: Presence of water in the reaction can lead to the hydrolysis of ethyl cyanoacetate to cyanoacetic acid. | Ensure all reactants and solvents are anhydrous. Use freshly distilled solvents and dried glassware. | |
| Suboptimal reaction conditions: Incorrect stoichiometry, solvent, or temperature. | Optimize the molar ratio of 2-methoxyethylamine to ethyl cyanoacetate (a slight excess of the amine is often used). Screen different solvents (e.g., ethanol, isopropanol, toluene) and reaction temperatures. | |
| Presence of a High-Boiling Point Impurity | Dimerization of ethyl cyanoacetate: In the presence of a strong base (e.g., sodium ethoxide), ethyl cyanoacetate can undergo self-condensation to form 3-amino-2-cyano-2-pentenedioic acid diethyl ester.[1] | Use a milder base or a non-basic catalyst if possible. Control the reaction temperature to minimize this side reaction. The dimer can be removed by column chromatography. |
| Formation of a Water-Soluble Byproduct | Hydrolysis of the product: The amide or nitrile group of the final product can hydrolyze under acidic or basic conditions, especially during workup, to form the corresponding carboxylic acid or amide. | Maintain a neutral pH during the aqueous workup. Use a saturated sodium bicarbonate solution carefully to neutralize any acid, avoiding excess that could promote hydrolysis. |
| Presence of an Impurity with a Similar Polarity to the Product | Malonamide formation: The nitrile group of the product or the starting material can be partially or fully hydrolyzed to an amide, forming N-(2-methoxyethyl)malonamide. In the synthesis of the parent cyanoacetamide, malonamide has been observed as a byproduct.[2] | Minimize the amount of water in the reaction and during workup. Purify the final product by recrystallization or column chromatography. |
| Complex reaction mixture with multiple unidentified peaks in GC-MS or LC-MS | Multiple side reactions: A combination of the above issues, potentially exacerbated by high temperatures or prolonged reaction times. | Re-evaluate the entire experimental setup. Ensure the purity of starting materials. Consider a lower reaction temperature and shorter reaction time, even if it results in a lower conversion, to improve selectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
Q2: How can I minimize the formation of the ethyl cyanoacetate dimer?
A2: The dimerization of ethyl cyanoacetate is base-catalyzed. To minimize its formation, consider the following:
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Use of a weaker base: If a base is necessary, a milder one like triethylamine might be preferable to stronger bases such as sodium ethoxide.
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Temperature control: Keep the reaction temperature as low as feasible to slow down the rate of this side reaction.
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Stoichiometry: Avoid a large excess of ethyl cyanoacetate.
Q3: My NMR spectrum shows an unexpected singlet that integrates to two protons. What could it be?
A3: An unexpected singlet integrating to two protons could potentially be from the methylene group of malonamide, a possible byproduct from the hydrolysis of the nitrile group.[2] To confirm, you could try to obtain a reference spectrum of N-(2-methoxyethyl)malonamide or use mass spectrometry to identify the molecular weight of the impurity.
Q4: Can I use a solvent other than ethanol for this reaction?
A4: Yes, other solvents can be used. The choice of solvent can influence the reaction rate and selectivity. Common solvents for amidation reactions include other alcohols like isopropanol, or aprotic solvents like toluene or THF. It is advisable to perform small-scale trials to determine the optimal solvent for your specific conditions.
Q5: How can I effectively purify the final product from the common side products?
A5: Purification can typically be achieved through:
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Recrystallization: This is often effective for removing impurities with different solubility profiles. A suitable solvent system should be determined experimentally.
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Column Chromatography: Silica gel chromatography is a reliable method for separating the desired product from side products, especially those with similar polarities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general procedure based on the known reactivity of ethyl cyanoacetate with primary amines.
Materials:
-
Ethyl cyanoacetate
-
2-Methoxyethylamine
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Ethanol (anhydrous)
-
Sodium ethoxide (catalytic amount, optional)
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Hydrochloric acid (for neutralization)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl cyanoacetate (1.0 equivalent) in anhydrous ethanol.
-
Add 2-methoxyethylamine (1.0 - 1.2 equivalents) to the solution.
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If a catalyst is used, add a catalytic amount of sodium ethoxide.
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
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Neutralize the reaction mixture with a dilute solution of hydrochloric acid.
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Remove the ethanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and formation of common side products.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Cyano-N-(2-methoxyethyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-cyano-N-(2-methoxyethyl)acetamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
The most common and efficient method for synthesizing this compound is the amidation of an alkyl cyanoacetate, typically ethyl cyanoacetate, with 2-methoxyethylamine. This reaction can be effectively catalyzed by a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a stronger base like sodium ethoxide.
Q2: What are the typical starting materials and reagents for this synthesis?
The key reagents for this synthesis are:
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Ethyl cyanoacetate: The ester starting material.
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2-Methoxyethylamine: The amine nucleophile.
-
Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a recommended mild and efficient catalyst. Sodium ethoxide is another effective, though more basic, catalyst.[1][2]
-
Solvent: A polar aprotic solvent such as Tetrahydrofuran (THF) or 2-methyltetrahydrofuran is suitable for the DBU-catalyzed reaction. For the sodium ethoxide-catalyzed reaction, absolute ethanol is commonly used.
Q3: What are the general reaction conditions for the DBU-catalyzed synthesis?
A general protocol involves stirring a solution of 2-methoxyethylamine and DBU in a suitable solvent, followed by the addition of ethyl cyanoacetate. The reaction can often be carried out at room temperature or with gentle heating (e.g., 40 °C) to increase the reaction rate. Reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: How can I purify the final product?
Purification of this compound can typically be achieved through the following methods:
-
Acid-Base Extraction: Washing the reaction mixture with a dilute aqueous acid solution (e.g., 0.1 N HCl) can remove unreacted 2-methoxyethylamine and the DBU catalyst. A subsequent wash with water or brine is also recommended.[3]
-
Recrystallization: This is an effective method for removing minor impurities. A suitable solvent system can be determined experimentally, with common choices including ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: For challenging separations or to achieve very high purity, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexanes is a common eluent system for compounds of this polarity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction. | - Increase reaction time and/or temperature. - Ensure the catalyst is active and used in the correct amount. - Check the purity of starting materials. |
| Degradation of starting materials or product. | - If using a strong base like sodium ethoxide, ensure anhydrous conditions as water can hydrolyze the ester. - Avoid excessively high temperatures. | |
| Presence of a Significant Amount of Unreacted Ethyl Cyanoacetate | Insufficient reaction time or temperature. | - Continue to stir the reaction at room temperature or increase the temperature to 40-50 °C and monitor by TLC. |
| Catalyst is not active. | - Use fresh DBU or prepare fresh sodium ethoxide solution. | |
| Formation of a Side Product with a Strong, Unpleasant Odor | Possible formation of malononitrile. | - This can occur via dehydration of the corresponding amide. Ensure the reaction is not overheated. Malononitrile is toxic and should be handled with care in a well-ventilated fume hood. |
| Product is an Oil and Does Not Solidify | Presence of impurities. | - Purify the product using column chromatography. |
| Residual solvent. | - Ensure the product is thoroughly dried under high vacuum. | |
| The product may have a low melting point. | - Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. | |
| Product is Colored (Yellow or Brown) | Presence of impurities or degradation products. | - Purify by recrystallization, potentially with the addition of activated charcoal to remove colored impurities. - Column chromatography can also be effective. |
Experimental Protocols
Protocol 1: DBU-Catalyzed Synthesis of this compound
This protocol is based on a general method for the DBU-catalyzed amidation of ethyl cyanoacetate.[3]
Materials:
-
Ethyl cyanoacetate
-
2-Methoxyethylamine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
0.1 N Hydrochloric acid (aq)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-methoxyethylamine (1.1 equivalents) in 2-methyltetrahydrofuran, add DBU (1.0 equivalent).
-
Add ethyl cyanoacetate (1.0 equivalent) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or optionally heat to 40 °C. Monitor the reaction progress by TLC until the ethyl cyanoacetate is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 0.1 N aqueous hydrochloric acid (2 x volume of organic layer) and then with brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Sodium Ethoxide-Catalyzed Synthesis
This protocol is based on general procedures for base-catalyzed amidation.
Materials:
-
Ethyl cyanoacetate
-
2-Methoxyethylamine
-
Sodium metal
-
Absolute ethanol
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (catalytic amount, e.g., 0.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred sodium ethoxide solution, add 2-methoxyethylamine (1.1 equivalents).
-
Add ethyl cyanoacetate (1.0 equivalent) dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, neutralize the catalyst by adding a weak acid (e.g., acetic acid).
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify as necessary.
Data Presentation
Table 1: Comparison of Catalysts for the Amidation of Ethyl Cyanoacetate
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| DBU | Room temperature or 40 °C, in aprotic solvents like THF or 2-MeTHF.[3] | Mild reaction conditions, high yields, easy work-up.[1][2] | Catalyst needs to be removed during work-up. |
| Sodium Ethoxide | Room temperature in absolute ethanol. | Strong base, can drive the reaction to completion. | Requires anhydrous conditions, neutralization step required. |
Visualizations
References
preventing decomposition of 2-cyano-N-(2-methoxyethyl)acetamide during reaction
Welcome to the Technical Support Center for 2-cyano-N-(2-methoxyethyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the stability and successful reaction of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition during a reaction?
A1: The main cause of decomposition is the hydrolysis of the amide and/or the nitrile functional groups. This is often catalyzed by the presence of strong acids or bases and is accelerated at elevated temperatures.
Q2: What are the typical decomposition products of this compound?
A2: Under hydrolytic conditions, the primary decomposition products are 2-cyanoacetic acid and 2-methoxyethylamine from amide bond cleavage, and N-(2-methoxyethyl)malonamic acid followed by N-(2-methoxyethyl)malonamide from nitrile and subsequent amide hydrolysis.
Q3: How can I monitor the decomposition of this compound during my experiment?
A3: Reaction progress and the appearance of decomposition products can be monitored using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] HPLC is particularly effective for quantitative analysis of the starting material and any byproducts.
Q4: Are there specific pH ranges to avoid when working with this compound?
A4: Yes, it is advisable to avoid strongly acidic (pH < 4) and strongly basic (pH > 10) conditions, especially at elevated temperatures, to minimize hydrolysis.[4] The optimal pH will be reaction-dependent, but maintaining conditions as close to neutral as possible is a good starting point if compatible with your desired transformation.
Q5: Can the choice of solvent influence the stability of this compound?
A5: Absolutely. Protic solvents, especially water, can participate in hydrolysis. The use of aprotic solvents can help to minimize decomposition, provided the reactants are sufficiently soluble. Thermal degradation can also be influenced by the solvent.[5][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Decomposition of starting material | - Monitor the reaction at an early stage by TLC or HPLC to check for the presence of starting material. - If decomposition is suspected, re-evaluate the reaction conditions (pH, temperature, solvent). |
| Incorrect reaction conditions | - Verify the stoichiometry of all reactants and reagents. - Ensure the reaction temperature is appropriate for the specific transformation and is being accurately controlled. - Confirm the catalyst (if any) is active and used in the correct amount. |
| Sub-optimal work-up procedure | - Analyze the aqueous layer after extraction to ensure the product has not partitioned into it. - Avoid prolonged exposure to acidic or basic conditions during work-up. Neutralize the reaction mixture carefully. |
Issue 2: Formation of Multiple Unidentified Byproducts
| Potential Cause | Recommended Solution |
| Hydrolysis of amide or nitrile group | - Run the reaction at a lower temperature. - Buffer the reaction mixture to maintain a neutral or mildly acidic/basic pH. - Use an aprotic solvent if the reaction chemistry allows. |
| Side reactions of the active methylene group | - The active methylene group in this compound is susceptible to various reactions. - Protect the active methylene group if it is not the desired site of reaction. - Optimize reaction conditions (e.g., catalyst, temperature) to favor the desired reaction pathway. |
| Thermal decomposition | - Amides are generally stable up to 160°C, but this is structure-dependent.[7] If the reaction is run at high temperatures, consider if a lower temperature would be feasible, even if it requires a longer reaction time. |
Data Presentation
The following table summarizes the qualitative impact of various experimental parameters on the stability of N-substituted cyanoacetamides, based on available literature.
| Parameter | Condition | Effect on Stability | Primary Decomposition Pathway |
| pH | Strongly Acidic (pH < 4) | Decreased | Acid-catalyzed hydrolysis of amide and nitrile |
| Near Neutral (pH 6-8) | Optimal | Minimal decomposition | |
| Strongly Basic (pH > 10) | Decreased | Base-catalyzed hydrolysis of amide and nitrile | |
| Temperature | Low (0-25 °C) | High | Minimal thermal decomposition |
| Moderate (25-80 °C) | Moderate | Increased rate of hydrolysis | |
| High (> 80 °C) | Low | Significant hydrolysis and potential thermal degradation | |
| Solvent | Aprotic (e.g., THF, Dioxane) | High | Reduced risk of hydrolysis |
| Protic (e.g., Water, Ethanol) | Lower | Increased risk of hydrolysis | |
| Catalyst | Strong Acid/Base | Decreased | Catalyzes hydrolysis |
| Mild Acid/Base | Moderate | May catalyze hydrolysis to a lesser extent |
Experimental Protocols
General Protocol for Knoevenagel Condensation
The Knoevenagel condensation is a common reaction for compounds containing an active methylene group, such as this compound.
Reaction: Condensation of an aldehyde or ketone with this compound.
Reagents & Solvents:
-
Aldehyde or Ketone (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Catalyst: Weak base such as piperidine, triethylamine, or ammonium acetate (0.1 - 0.2 eq)
-
Solvent: Ethanol, Methanol, or Toluene
Procedure:
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To a solution of the aldehyde or ketone in the chosen solvent, add this compound.
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Add the basic catalyst to the mixture.
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The reaction mixture is typically stirred at room temperature or heated to reflux (e.g., 50-80°C).
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Monitor the reaction progress by TLC or HPLC.
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Upon completion, cool the reaction mixture to room temperature.
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If the product precipitates, it can be collected by filtration and washed with a cold solvent.
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If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
General Protocol for Gewald Reaction
The Gewald reaction is a multi-component reaction used to synthesize 2-aminothiophenes.
Reaction: Reaction of an aldehyde or ketone, a compound with an active methylene group (this compound), and elemental sulfur in the presence of a base.
Reagents & Solvents:
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Aldehyde or Ketone (1.0 eq)
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This compound (1.0 eq)
-
Elemental Sulfur (1.1 eq)
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Base: Morpholine or triethylamine (1.1 eq)
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Solvent: Ethanol or Methanol
Procedure:
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In a round-bottom flask, combine the aldehyde or ketone, this compound, and elemental sulfur in the solvent.
-
Add the base to the mixture.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60°C).
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Monitor the reaction by TLC. The reaction is often complete within a few hours.
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After completion, cool the mixture. The product often precipitates and can be collected by filtration.
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Wash the solid with a cold solvent to remove impurities.
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If necessary, the product can be further purified by recrystallization.
Visualizations
Decomposition Pathway
Caption: Major decomposition pathways of this compound via hydrolysis.
Experimental Workflow for a Generic Reaction
Caption: A generalized experimental workflow for reactions involving this compound.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting low-yielding reactions.
References
- 1. CN111413451B - Method for detecting cyanoacetamide by reversed-phase high performance liquid chromatography - Google Patents [patents.google.com]
- 2. CN103926333A - High performance liquid chromatography detection method for cyanoacetamide - Google Patents [patents.google.com]
- 3. env.go.jp [env.go.jp]
- 4. Dependence of cyano bonded phase hydrolytic stability on ligand structure and solution pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of 2-cyano-N-(2-methoxyethyl)acetamide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 2-cyano-N-(2-methoxyethyl)acetamide via column chromatography. Below you will find troubleshooting advice, frequently asked questions, a detailed experimental protocol, and a summary of key parameters.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Purity of Final Product | Incomplete separation from starting materials or byproducts. | Optimize the eluent system. Start with a low polarity solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate. Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio before running the column.[1] |
| Co-elution of impurities with the desired product. | If impurities have similar polarity, consider using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system. A ternary eluent system might also improve separation. | |
| Product is an Oil Instead of a Solid | Presence of residual solvent. | Ensure the product is thoroughly dried under high vacuum. Dissolving the oil in a volatile solvent like dichloromethane, drying with an anhydrous salt (e.g., MgSO₄), and re-evaporating can help remove residual solvents.[1] |
| Significant amount of impurities lowering the melting point. | Re-purify the product using column chromatography with a shallower solvent gradient to improve separation.[1] | |
| Colored Impurities in the Final Product | Contamination from starting materials or degradation products. | Pre-treat the crude product with activated charcoal before chromatography. Ensure that the solvents used for chromatography are of high purity. |
| Streaking or Tailing of the Compound on TLC/Column | The compound may be too polar for the chosen eluent system. | Add a small amount of a more polar solvent (e.g., methanol) to the eluent system. For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, can improve peak shape. |
| The compound is not fully dissolving in the mobile phase. | Ensure the crude product is fully dissolved in a minimal amount of the initial eluent or a stronger solvent before loading onto the column. | |
| No Compound Eluting from the Column | The eluent system is not polar enough to move the compound. | Gradually increase the polarity of the eluent. If the compound is highly polar, a solvent system like dichloromethane/methanol may be necessary.[1] |
| The compound has degraded on the silica gel. | Some compounds are sensitive to the acidic nature of silica gel. Consider using neutral or basic alumina, or deactivating the silica gel with triethylamine. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting eluent system for the column chromatography of this compound?
A1: A common starting point for the purification of moderately polar organic compounds like this compound is a binary solvent system of hexanes and ethyl acetate.[1][2] It is recommended to start with a low ratio of ethyl acetate (e.g., 10-20%) and gradually increase the polarity while monitoring the separation by TLC.
Q2: How can I determine the correct solvent system using Thin Layer Chromatography (TLC)?
A2: Spot your crude product on a TLC plate and develop it in various solvent systems of increasing polarity. The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4, with good separation from any impurities.
Q3: My product is still impure after one column. What should I do?
A3: If a single column chromatography run does not yield a pure product, you can perform a second column. It is often beneficial to use a different solvent system for the second column to separate impurities that may have co-eluted in the first run.
Q4: Should I use silica gel or alumina for the stationary phase?
A4: Silica gel is the most common stationary phase for column chromatography and is a good starting point. However, if your compound is sensitive to acid or if you are having trouble with separation on silica, alumina (which can be acidic, neutral, or basic) may be a better choice.
Q5: How do I properly pack a chromatography column?
A5: There are two main methods for packing a column: dry packing and wet packing. For both methods, the goal is to create a uniform, bubble-free column bed to ensure good separation. It is crucial that the packed column is not allowed to run dry.[3]
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general procedure. The specific solvent system and column size will need to be optimized based on the scale of your reaction and the impurity profile.
1. Preparation of the Column:
-
Select an appropriately sized glass chromatography column.
-
Secure the column vertically to a stand.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, draining the excess solvent until the solvent level is just above the top of the silica.
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance when adding the sample and eluent.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a suitable volatile solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, a "dry loading" method can be used. Adsorb the crude product onto a small amount of silica gel by dissolving the product in a solvent, adding silica gel, and then evaporating the solvent. The resulting free-flowing powder is then carefully added to the top of the column.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Gradually increase the polarity of the eluent as the column runs (gradient elution) or use a single solvent mixture (isocratic elution), based on your TLC analysis.
-
Monitor the elution of your compound by collecting small fractions and analyzing them by TLC.
4. Isolation of the Pure Product:
-
Combine the fractions that contain the pure desired product, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Further dry the product under high vacuum to remove any residual solvent.
Quantitative Data Summary
The following table provides a starting point for the purification parameters. These may need to be optimized for your specific reaction.
| Parameter | Recommended Starting Conditions | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for most organic purifications. |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate | Start with a low polarity mixture (e.g., 9:1) and gradually increase the ethyl acetate concentration. |
| Dichloromethane/Methanol | An alternative for more polar compounds. Start with a low percentage of methanol (e.g., 1-2%).[1] | |
| TLC Visualization | UV light (254 nm) or Potassium Permanganate stain | The cyano and amide groups may allow for UV visualization. Staining can be used if the compound is not UV active. |
| Expected Rf of Product | ~0.2 - 0.4 | This range generally provides good separation from impurities. |
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Recrystallization of 2-cyano-N-(2-methoxyethyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the recrystallization of 2-cyano-N-(2-methoxyethyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of this compound?
Q2: My compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out," where the compound separates as a liquid rather than a solid, can occur if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of your compound. To address this, you can try the following:
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Add a small amount of additional hot solvent to the oiled-out mixture to achieve a clear solution, then allow it to cool slowly.
-
Reheat the solution and allow it to cool more slowly. Agitation at a lower temperature can sometimes induce crystallization.
-
Consider using a lower-boiling point solvent system.
-
Use a solvent/anti-solvent system. Dissolve your compound in a minimal amount of a good solvent at room temperature, and then slowly add a poor solvent (an "anti-solvent") until the solution becomes cloudy, then gently heat until it is clear again before cooling.
Q3: How can I remove colored impurities during recrystallization?
A3: Colored impurities can often be removed by treating the hot, dissolved solution with a small amount of activated charcoal.[3][4] Add the charcoal to the hot solution, swirl the flask for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the filtrate to cool. Be cautious not to add charcoal to a boiling solution, as this can cause it to boil over.
Q4: My recrystallization yield is very low. What are the common causes and how can I improve it?
A4: A low yield is a common issue in recrystallization and can be caused by several factors:
-
Using too much solvent: This is the most frequent cause of low yield, as some of the product will remain dissolved in the mother liquor even after cooling.[6] Use the minimum amount of hot solvent required to fully dissolve your compound.
-
Premature crystallization: If the compound crystallizes during the hot filtration step, you will lose product. To prevent this, use a pre-heated funnel and filter flask, and keep the solution hot throughout the filtration process.
-
Significant solubility at low temperatures: If your compound is still quite soluble in the solvent at low temperatures, you will lose a portion of it in the filtrate.[6] Cooling the solution in an ice bath can help to maximize crystal formation.
-
Incomplete transfer of crystals: Ensure all crystals are transferred from the crystallization flask to the filter funnel during collection. Rinsing the flask with a small amount of the cold recrystallization solvent can help with this.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is not sufficiently saturated. 3. The solution cooled too rapidly. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. 3. Add a seed crystal of the pure compound. 4. Allow the solution to cool more slowly at room temperature before moving it to an ice bath. |
| Crystals are very small or appear as a powder. | 1. The solution cooled too quickly. 2. The solution was agitated excessively during cooling. | 1. Allow the solution to cool slowly and undisturbed at room temperature. Slower cooling generally leads to larger crystals.[7] |
| The purified compound is still impure. | 1. The chosen solvent did not effectively differentiate between the compound and the impurity. 2. The cooling process was too rapid, trapping impurities within the crystal lattice. 3. Impurities from the mother liquor were not completely washed from the crystals. | 1. Test a different recrystallization solvent or a solvent mixture. 2. Ensure the solution cools slowly to allow for selective crystallization. 3. After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor. |
Data Presentation
While specific solubility data for this compound is not available, the following table summarizes the solubility of the parent compound, 2-cyanoacetamide, in various solvents, which can serve as a useful guide for solvent selection.
| Solvent | Solubility of 2-Cyanoacetamide | Reference |
| Water | Highly soluble (1g in 6.5ml cold water) | [8] |
| Ethanol | Easily soluble | [8] |
| N,N-Dimethylformamide | High | [9] |
| Acetone | High | [9] |
| Methanol | Moderate | [9] |
| Ethyl Acetate | Low | [9] |
| n-Propanol | Low | [9] |
| n-Butanol | Low | [9] |
| Dichloromethane | Very Low | [9] |
Experimental Protocols
General Protocol for Recrystallization of this compound
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. Ethanol or an ethanol/water mixture is a recommended starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the compound just completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Visualizations
Caption: Troubleshooting workflow for common recrystallization issues.
Caption: Step-by-step experimental workflow for recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Cyanoacetamide synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2-Cyanoacetamide CAS#: 107-91-5 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-cyano-N-(2-methoxyethyl)acetamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2-cyano-N-(2-methoxyethyl)acetamide. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthesis.
Catalyst Selection and Reaction Optimization
The synthesis of this compound is typically achieved through the N-alkylation of 2-cyanoacetamide with a suitable 2-methoxyethyl electrophile, such as 2-methoxyethyl halide or 2-methoxyethyl tosylate. The choice of catalyst and reaction conditions is critical to ensure high yield and selectivity, primarily to favor N-alkylation over the competing C-alkylation at the active methylene group of 2-cyanoacetamide.[1]
Catalyst Comparison
A variety of catalysts can be employed for the N-alkylation of amides. The selection depends on factors such as the reactivity of the starting materials, desired reaction conditions (e.g., temperature, solvent), and cost. Below is a summary of potential catalyst systems.
| Catalyst System | Catalyst Type | Typical Reaction Conditions | Advantages | Disadvantages |
| Base Catalysis | Strong Bases (e.g., NaH, KOtBu) | Anhydrous polar aprotic solvents (e.g., DMF, THF), 0°C to room temperature | High reactivity, relatively inexpensive | Can promote C-alkylation, requires stringent anhydrous conditions |
| Weak Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃) | Polar aprotic solvents (e.g., Acetonitrile, DMF), Room temperature to elevated temperatures | Milder conditions, commercially available, easier to handle | May require higher temperatures and longer reaction times, selectivity can be an issue | |
| Transition Metal Catalysis | Ru, Ir, Co, Pd complexes | Alcohols as alkylating agents, often at elevated temperatures | Greener approach (water as a byproduct), high selectivity reported for some systems | Higher catalyst cost, potential for metal contamination in the product |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive catalyst: The base may have degraded due to moisture. 2. Low reactivity of the electrophile: The 2-methoxyethyl halide may not be sufficiently reactive. 3. Insufficient reaction temperature or time. | 1. Use freshly opened or properly stored anhydrous base. 2. Consider using a more reactive electrophile, such as 2-methoxyethyl iodide or 2-methoxyethyl tosylate. 3. Monitor the reaction by TLC or LC-MS and adjust the temperature and time accordingly. Start with milder conditions and gradually increase the temperature if no reaction is observed. |
| Formation of a significant amount of C-alkylated byproduct | 1. Strongly basic and/or high-temperature conditions: These conditions can favor the formation of the enolate, leading to C-alkylation.[1] 2. Solvent effects: The solvent can influence the site of alkylation. | 1. Use a milder base such as K₂CO₃ or Cs₂CO₃.[2] Employ lower reaction temperatures. 2. Experiment with different solvents. Protic solvents may favor N-alkylation by solvating the amide anion. |
| Formation of di-alkylated product | Excess of the alkylating agent or prolonged reaction time. | Use a stoichiometric amount or a slight excess of 2-cyanoacetamide relative to the 2-methoxyethyl electrophile. Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficult product isolation | Product is soluble in the workup solvent or forms an oil. | 1. During aqueous workup, saturate the aqueous layer with NaCl to decrease the solubility of the product. 2. If the product is an oil, try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. Purification by column chromatography may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in the synthesis of this compound?
A1: The most significant challenge is achieving selective N-alkylation of 2-cyanoacetamide while minimizing the competing C-alkylation at the alpha-carbon.[1] This is due to the acidity of the methylene protons, which can be deprotonated by the base to form a resonance-stabilized enolate, a competing nucleophile.
Q2: Which type of catalyst is generally preferred for this reaction?
A2: For laboratory-scale synthesis, base-catalyzed N-alkylation is common due to its simplicity and the availability of reagents.[2] For larger-scale or green chemistry applications, transition metal-catalyzed reactions using 2-methoxyethanol as the alkylating agent are attractive alternatives, as they generate water as the only byproduct.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A co-spot of the starting material (2-cyanoacetamide) should be used on the TLC plate for comparison. The disappearance of the starting material and the appearance of a new spot corresponding to the product indicate the reaction's progress.
Q4: What are some suitable solvents for this reaction?
A4: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (THF) are commonly used for N-alkylation reactions with strong bases like sodium hydride.[2] When using weaker bases like potassium carbonate, acetonitrile or DMF are often good choices.[3]
Q5: What safety precautions should I take?
A5: Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. When working with strong bases like sodium hydride, it is crucial to handle them under an inert atmosphere (e.g., nitrogen or argon) as they are water-reactive. Alkylating agents can be harmful, so they should be handled in a well-ventilated fume hood.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound using a base catalyst. This protocol is a starting point and may require optimization for specific laboratory conditions and reagent purity.
Synthesis of this compound using Potassium Carbonate
-
Materials:
-
2-Cyanoacetamide
-
2-Methoxyethyl bromide (or iodide/tosylate)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyanoacetamide (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-methoxyethyl bromide (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Filter the solid and wash it with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
-
Visualizations
Below are diagrams illustrating the key concepts in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Competing N- and C-alkylation pathways in the reaction of 2-cyanoacetamide.
References
Validation & Comparative
A Comparative Guide to 2-Cyano-N-(2-methoxyethyl)acetamide and N,N-diethyl-2-cyanoacetamide in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the strategic selection of reagents is paramount to achieving desired outcomes with optimal efficiency and yield. Cyanoacetamide derivatives are versatile building blocks, widely employed in the construction of a diverse array of heterocyclic compounds and as key intermediates in the synthesis of pharmaceuticals. This guide provides a detailed comparison of two prominent N-substituted cyanoacetamides: 2-cyano-N-(2-methoxyethyl)acetamide and the extensively documented N,N-diethyl-2-cyanoacetamide. We will delve into their synthesis, present available quantitative data, and discuss their applications, supported by detailed experimental protocols and mechanistic insights.
Executive Summary
N,N-diethyl-2-cyanoacetamide is a well-established reagent, notably utilized in the industrial synthesis of the catechol-O-methyltransferase (COMT) inhibitor, Entacapone.[1][2] Its synthesis and reactivity in the Knoevenagel condensation are thoroughly documented, providing a solid benchmark for comparison.
In contrast, this compound is a less characterized derivative. While specific experimental data on its synthesis and reaction performance are scarce in publicly available literature, its structure suggests potential advantages in terms of solubility and hydrogen bonding capabilities, which could be beneficial in certain synthetic applications. This guide will provide a representative synthesis protocol for this compound based on general methods for N-substituted cyanoacetamide preparation.
Synthesis and Preparation
The synthesis of N-substituted cyanoacetamides generally involves the amidation of an alkyl cyanoacetate with a corresponding amine. While various methods exist, the direct reaction between the amine and the ester is a common approach.
Synthesis of N,N-diethyl-2-cyanoacetamide
Several methods for the synthesis of N,N-diethyl-2-cyanoacetamide have been reported with varying yields. A high-yield method involves the use of a strong base like n-hexyllithium.[3] Another practical approach utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent.[1][4]
Data Presentation: Synthesis of N,N-diethyl-2-cyanoacetamide
| Method | Starting Materials | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |
| Amidation with Strong Base | Diethylamine, Ethyl cyanoacetate | n-Hexyllithium | Tetrahydrofuran (THF) | -30°C to room temp. | ~2 hours | 97% | [3] |
| DCC Coupling | Diethylamine, Cyanoacetic acid | Dicyclohexylcarbodiimide (DCC) | Tetrahydrofuran (THF) | Reflux | 6-9 hours | ~75-85% (based on scale) | [1][4] |
Experimental Protocol: High-Yield Synthesis of N,N-diethyl-2-cyanoacetamide[3]
Materials:
-
Diethylamine
-
Ethyl cyanoacetate
-
n-Hexyllithium in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
10% Hydrochloric acid
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a reactor under a nitrogen atmosphere, add anhydrous THF and diethylamine.
-
Cool the reactor to below -30°C.
-
Slowly add the n-hexyllithium solution, maintaining the temperature below -30°C.
-
Stir the reaction mixture at -30°C for 1.5 hours.
-
In a separate flask, dissolve ethyl cyanoacetate in anhydrous THF.
-
Slowly add the ethyl cyanoacetate solution to the reaction mixture, keeping the temperature below -30°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 30 minutes.
-
Slowly add ethanol and stir the mixture overnight at room temperature.
-
Remove the solvent under reduced pressure.
-
Treat the residue with 10% hydrochloric acid and extract twice with dichloromethane (DCM).
-
Combine the organic layers, wash with water, dry, and evaporate the solvent to obtain N,N-diethyl-2-cyanoacetamide as a brown oil (97% yield).
Synthesis of this compound
Data Presentation: Representative Synthesis of this compound
| Method | Starting Materials | Reagents | Solvent | Temperature | Reaction Time | Expected Yield |
| Direct Amidation | 2-Methoxyethylamine, Ethyl cyanoacetate | None (neat) or catalytic base | None or high-boiling solvent | 120-200°C | 2-8 hours | Moderate to High |
Experimental Protocol: Representative Synthesis of this compound
Materials:
-
2-Methoxyethylamine
-
Ethyl cyanoacetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a thermometer, combine 2-methoxyethylamine and ethyl cyanoacetate in a 1:1 to 1:1.2 molar ratio.
-
Heat the mixture with stirring to a temperature between 120-200°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitates, it can be collected by filtration and washed with a non-polar solvent (e.g., hexanes) to remove unreacted starting materials.
-
If no solid forms, the product can be purified by vacuum distillation or column chromatography.
Performance in Synthesis: The Knoevenagel Condensation
A primary application of N-substituted cyanoacetamides is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. N,N-diethyl-2-cyanoacetamide is a key reactant in the synthesis of Entacapone, where it condenses with 3,4-dihydroxy-5-nitrobenzaldehyde.[2][5]
Data Presentation: Knoevenagel Condensation for Entacapone Synthesis
| Cyanoacetamide | Aldehyde | Catalyst | Solvent | Yield of (E)-isomer | Reference |
| N,N-diethyl-2-cyanoacetamide | 3,4-dihydroxy-5-nitrobenzaldehyde | Piperidine/Acetic acid | Ethanol | 73% | [2] |
| N,N-diethyl-2-cyanoacetamide | 3,4-dihydroxy-5-nitrobenzaldehyde | Diethylamine/Acetic acid | Toluene | >99.8% purity, ~54% overall yield | [5] |
Comparative Performance Analysis
N,N-diethyl-2-cyanoacetamide:
-
Advantages:
-
Well-documented synthesis with high yields.
-
Proven efficacy in industrial-scale Knoevenagel condensations.
-
The resulting tertiary amide is generally stable to hydrolysis.
-
-
Disadvantages:
-
The diethylamino group is sterically more demanding than a methoxyethyl group, which could influence reaction rates in sterically hindered systems.
-
This compound:
-
Potential Advantages:
-
The ether linkage in the methoxyethyl group may enhance solubility in a wider range of organic solvents.
-
The presence of the oxygen atom could potentially coordinate with metal catalysts, influencing stereoselectivity in certain reactions.
-
The secondary amide proton allows for hydrogen bonding, which could affect the conformation of reaction intermediates and transition states.
-
-
Potential Disadvantages:
-
The secondary amide proton is acidic and could potentially be deprotonated under strongly basic conditions, leading to side reactions.
-
The synthesis and reactivity are not as well-documented, requiring more optimization for new applications.
-
Mechanistic Insights and Visualizations
The Knoevenagel condensation is a cornerstone reaction for these cyanoacetamides. The generally accepted mechanism involves the base-catalyzed formation of a carbanion from the active methylene group of the cyanoacetamide, which then acts as a nucleophile.
Logical Workflow for Cyanoacetamide Synthesis
Caption: General synthesis of N-substituted cyanoacetamides.
Knoevenagel Condensation Signaling Pathway
Caption: Mechanism of the Knoevenagel condensation.
Conclusion
N,N-diethyl-2-cyanoacetamide stands as a robust and well-validated reagent for organic synthesis, particularly for applications requiring a stable and reactive source of the cyanomethylcarbonyl moiety. Its extensive documentation provides a high degree of predictability and reliability in synthetic planning.
While lacking direct comparative data, this compound presents an intriguing alternative. Its potential for enhanced solubility and different hydrogen bonding capabilities may offer advantages in specific contexts, such as in complex natural product synthesis or in the development of novel pharmaceuticals where subtle changes in reagent structure can significantly impact reaction outcomes. Further research into the synthesis and reactivity of this compound is warranted to fully elucidate its potential and allow for a direct, data-driven comparison with its diethyl counterpart. Researchers are encouraged to consider the potential benefits of the methoxyethyl substituent when designing new synthetic routes.
References
- 1. WO2008053304A2 - Processes for the preparation of a stable polymorphic form of entacapone - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. 2-Cyano-N,N-diethylacetamide | 26391-06-0 [chemicalbook.com]
- 4. A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl [quickcompany.in]
- 5. US20080076825A1 - Novel Crystalline Forms of Entacapone and Production Thereof - Google Patents [patents.google.com]
Comparative Reactivity of Substituted Cyanoacetamides: A Guide for Researchers
For researchers, scientists, and drug development professionals, substituted cyanoacetamides are invaluable building blocks in the synthesis of a diverse array of heterocyclic compounds and pharmacologically active molecules. Their reactivity, largely governed by the active methylene group and the adjacent cyano and amide functionalities, can be finely tuned by the nature of the substituents. This guide provides an objective comparison of the reactivity of substituted cyanoacetamides in several key chemical transformations, supported by experimental data and detailed protocols.
Core Reactivity Principles
Substituted cyanoacetamides are characterized by a central α-carbon that is activated by two electron-withdrawing groups: a nitrile (-CN) and a carboxamide (-CONH-R). This dual activation imparts significant acidity to the α-protons, making them readily removable by a base to form a stabilized carbanion. The reactivity of the cyanoacetamide can be modulated by the electronic properties of the substituent 'R' on the amide nitrogen.
-
Electron-withdrawing groups (EWGs) on the amide substituent (e.g., nitro- or halo-substituted phenyl groups) increase the acidity of the α-protons, generally leading to faster reaction rates in base-catalyzed reactions.
-
Electron-donating groups (EDGs) on the amide substituent (e.g., alkyl or alkoxy groups) decrease the acidity of the α-protons, which can lead to slower reaction rates.
This guide will explore the impact of these substituent effects on four major classes of reactions: Knoevenagel Condensation, Michael Addition, Thorpe-Ziegler Cyclization, and the Gewald Three-Component Reaction.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone reaction of cyanoacetamides, involving their base-catalyzed reaction with aldehydes or ketones to form α,β-unsaturated products. These products are versatile intermediates in organic synthesis.
Comparative Data
| N-Substituent (R) | Aldehyde | Catalyst | Solvent | Reaction Time (Microwave) | Yield (%) | Reference |
| H | 4-Bromobenzaldehyde | Triethylamine | NaCl solution | 35 min | 98 | [1] |
| H | 4-Nitrobenzaldehyde | Triethylamine | NaCl solution | 35 min | 99 | [1] |
| H | 4-Methoxybenzaldehyde | Triethylamine | NaCl solution | 35 min | 95 | [1] |
| Cyclohexyl | Cinnamaldehyde | Trimethylamine | - | - | 70-90 | [2] |
| Morpholin-4-yl | Cinnamaldehyde | Trimethylamine | - | - | 70-90 | [2] |
| Piperidin-1-yl | Cinnamaldehyde | Trimethylamine | - | - | 70-90 | [2] |
Generally, the reaction proceeds in high yields with a variety of substituents. The use of microwave irradiation has been shown to significantly reduce reaction times.[1]
Experimental Protocol: Knoevenagel Condensation of 2-Cyanoacetamide with 6-Nitroveratraldehyde[3]
-
To a slurry of 6-nitroveratraldehyde (5 g, 23.7 mmol) in methanol (50 mL), add 2-cyanoacetamide (2.2 g, 26.2 mmol).
-
Add piperidine (10 drops) to the mixture.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture in an ice bath.
-
Filter the resulting crystals with suction.
-
Wash the crystals with isopropanol (30 mL) and air-dry to yield 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide.
References
Unveiling the Edge: Advantages of 2-Cyano-N-(2-methoxyethyl)acetamide in Modern Synthesis
In the landscape of synthetic chemistry, the selection of reagents is paramount to achieving desired outcomes with efficiency, selectivity, and high yields. Among the versatile class of cyanoacetamide derivatives, 2-cyano-N-(2-methoxyethyl)acetamide emerges as a reagent with distinct advantages, particularly in the synthesis of heterocyclic compounds, which are foundational scaffolds in drug discovery and materials science. This guide provides an objective comparison of this compound with other commonly employed reagents, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic endeavors.
Executive Summary
This compound offers a unique combination of reactivity and advantageous physicochemical properties conferred by the N-(2-methoxyethyl) substituent. While direct comparative studies are limited, an analysis of related reactions indicates that this reagent can lead to improved solubility in organic solvents, enhanced reaction rates, and potentially higher yields in certain applications compared to unsubstituted or other N-substituted cyanoacetamides. The presence of an ether linkage in the side chain introduces the possibility of intramolecular coordination and hydrogen bonding, which can favorably influence reaction pathways.
Performance Comparison: Synthesis of Heterocyclic Scaffolds
The utility of cyanoacetamide derivatives is most prominently demonstrated in the synthesis of substituted thiophenes and pyridones, key building blocks in medicinal chemistry. The following tables summarize representative experimental data for these syntheses using various N-substituted cyanoacetamides, providing a basis for comparison.
Thiophene Synthesis via Gewald Reaction
The Gewald reaction, a multicomponent condensation, is a cornerstone for the synthesis of 2-aminothiophenes. The choice of the N-substituent on the cyanoacetamide can influence the reaction efficiency.
Table 1: Comparison of N-Substituted Cyanoacetamides in the Gewald Thiophene Synthesis.
| N-Substituent of 2-Cyanoacetamide | Aldehyde/Ketone | Other Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| -H | Butyraldehyde | Sulfur, DEA | DMF | Not specified | Not specified | [1] |
| -CH₃ | Cyclopentanone | Sulfur, Diethylamine | Ethanol | 45-50°C, 1h | Not specified | [2] |
| -Isopropyl | Cyclooctanone | Sulfur, Amine base | Not specified | Not specified | Not specified | [3] |
| -Aryl (e.g., -Ph, -4-ClC₆H₄) | Cycloheptanone | Sulfur | Reflux | Not specified | 41-64 | [3] |
| -(2-methoxyethyl) (Inferred) | Various | Sulfur, Base | Polar aprotic solvents | Mild conditions | Potentially high | - |
Note: Direct experimental data for this compound in the Gewald reaction was not found in the reviewed literature. The potential for high yields under mild conditions is an inference based on its structural properties.
Pyridone Synthesis
Substituted 2-pyridones are readily accessed through the condensation of N-substituted cyanoacetamides with 1,3-dicarbonyl compounds or their equivalents.
Table 2: Comparison of N-Substituted Cyanoacetamides in the Synthesis of 3-Cyano-2-pyridones.
| N-Substituent of 2-Cyanoacetamide | 1,3-Dicarbonyl Compound | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| -H | Enone/Enal | t-BuOK | Not specified | O₂ atmosphere | Not specified | [4] |
| -Aryl (e.g., -H, -4-Cl, -4-F) | Acetylacetone | KOH | Ethanol | Reflux, 4h | 61-79 | [5][6] |
| -Cyclohexyl | Not specified | Not specified | Not specified | Microwave | Not specified | [7] |
| -Alkyl (general) | Acetylacetone | Not specified | Not specified | Microwave | Not specified | [8] |
| -(2-methoxyethyl) (Inferred) | Acetylacetone | Mild base | Ethanol/Toluene | Reflux | Potentially high | - |
Note: Direct experimental data for this compound in pyridone synthesis was not found. The potential for high yields is inferred based on the general reactivity of N-substituted cyanoacetamides.
Key Advantages of the N-(2-methoxyethyl) Substituent
The unique structural feature of this compound is the methoxyethyl group, which can confer several advantages:
-
Enhanced Solubility: The ether oxygen and the overall polarity of the methoxyethyl group can improve the solubility of the reagent in a wider range of organic solvents compared to unsubstituted or long-chain alkyl-substituted cyanoacetamides. This can lead to more homogeneous reaction mixtures and potentially faster reaction rates.
-
Potential for Intramolecular Coordination: The ether oxygen can act as a coordinating atom for metal catalysts or as a hydrogen bond acceptor. This can influence the transition state of a reaction, leading to higher selectivity (e.g., regioselectivity or stereoselectivity).
-
Modified Reactivity: The electronic properties of the methoxyethyl group can subtly influence the acidity of the active methylene protons and the nucleophilicity of the amide nitrogen, thereby fine-tuning the reagent's reactivity.
-
Improved Product Properties: The methoxyethyl moiety in the final product can enhance its drug-like properties, such as metabolic stability and binding affinity to biological targets.[9]
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published research. Below are representative protocols for the synthesis of N-substituted cyanoacetamides and their subsequent use in heterocyclic synthesis.
General Procedure for the Synthesis of N-Substituted-2-cyanoacetamides
N-alkylated-2-cyanoacetamide derivatives can be synthesized by the reaction of a primary amine with ethyl cyanoacetate.
Protocol 1: Synthesis of N-Aryl-2-cyanoacetamides [5]
-
A mixture of the substituted aniline (0.02 mol) and ethyl cyanoacetate (0.02 mol) is refluxed at high temperature for 2 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting solid is filtered.
-
The solid is washed with diethyl ether and ethanol to afford the desired N-aryl-2-cyanoacetamide. Yields typically range from 53-75%.
General Procedure for the Synthesis of 3-Cyano-2-pyridones
Protocol 2: Synthesis of N-Aryl-3-cyano-2-pyridones [5]
-
A mixture of the N-aryl-2-cyanoacetamide (0.006 mol), acetylacetone (0.006 mol), and a catalytic amount of potassium hydroxide (KOH) is prepared in approximately 10 mL of ethanol.
-
The reaction mixture is stirred and refluxed at 80°C for 4 hours, with the progress monitored by TLC.
-
After cooling, the precipitate that forms is collected by filtration.
-
The solid is washed with ethanol to yield the desired 3-cyano-2-pyridone. Yields are typically in the range of 61-79%.
Visualizing Reaction Pathways and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the chemical transformations and hypothesized mechanistic advantages.
Caption: Generalized workflow for the Gewald aminothiophene synthesis.
Caption: Reaction pathway for the synthesis of 3-cyano-2-pyridones.
Caption: Hypothesized advantages of the N-(2-methoxyethyl) group.
Conclusion
While direct, side-by-side comparative data for this compound against a wide range of other reagents is an area ripe for further investigation, the available evidence and chemical principles suggest tangible benefits. The methoxyethyl substituent is not merely a passive spectator group; it actively influences the reagent's physical and chemical properties. Researchers and drug development professionals can leverage these attributes—enhanced solubility, potential for intramolecular coordination, and modulated reactivity—to optimize existing synthetic routes and to design novel molecular architectures with improved efficiency and desired properties. The continued exploration of such tailored reagents will undoubtedly contribute to advancements in both academic research and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-pyridones from cyanoacetamides and enecarbonyl compounds: application to the synthesis of nothapodytine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sciforum.net [sciforum.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Guide to the Analytical Validation of 2-cyano-N-(2-methoxyethyl)acetamide Purity
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 2-cyano-N-(2-methoxyethyl)acetamide, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) and presents a comparative analysis of their performance against alternative reagents.
Introduction to Purity Validation
The synthesis of this compound can result in the presence of various impurities, including unreacted starting materials, by-products, and degradation products. Rigorous analytical validation is essential to identify and quantify these impurities, thereby ensuring the quality and consistency of the final product. The primary analytical techniques for purity determination of non-volatile, polar molecules like N-substituted cyanoacetamides are HPLC and, to a lesser extent, GC, often requiring derivatization.
Analytical Method Comparison
The choice between HPLC and GC for the purity analysis of this compound and its alternatives depends on the specific analytical requirements, such as the nature of the impurities, required sensitivity, and available instrumentation.
Table 1: Comparison of Analytical Methods for Purity Determination
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Applicability | High | Moderate (often requires derivatization) |
| Selectivity | High, especially with optimized column and mobile phase | High, particularly with mass spectrometry (MS) detection |
| Sensitivity | High (ng to pg level) | Very high (pg to fg level), especially with sensitive detectors |
| Typical Purity | >99% achievable with purification | >99% achievable with purification |
| Common Impurities | Starting materials (e.g., ethyl cyanoacetate, 2-methoxyethylamine), by-products of self-condensation. | Residual solvents, volatile by-products. |
| Analysis Time | 15-30 minutes | 20-40 minutes (including derivatization) |
Comparison with Alternative Reagents
In many synthetic applications, particularly in the formation of heterocyclic rings like pyridines, alternative reagents to this compound can be employed. The choice of reagent can be influenced by factors such as reactivity, cost, and, importantly, purity.
Table 2: Purity Comparison of this compound and Alternative Reagents
| Reagent | Typical Purity (by HPLC/GC) | Common Impurities | Analytical Method of Choice |
| This compound | >99.0% | Unreacted starting materials, oligomeric species | HPLC |
| Ethyl 2-cyanoacetate | >98.5% | Cyanoacetic acid, ethanol, water | GC, HPLC |
| Malononitrile | >99.5% | Dimer, polymer, residual solvents | GC, HPLC |
| 2-Cyano-N,N-dimethylacetamide | >99.7% | Unreacted starting materials, residual solvents | HPLC, GC |
Experimental Protocols
Detailed and validated analytical methods are crucial for accurate purity determination. Below are representative protocols for HPLC and GC analysis applicable to this compound and its alternatives.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantitative analysis of the main compound and its non-volatile organic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient: 10% acetonitrile to 90% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the analysis of volatile impurities and can be used for the main analyte if appropriate derivatization is performed.
-
Instrumentation: A GC system coupled with a Mass Spectrometer (MS).
-
Column: A polar capillary column (e.g., DB-WAX or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
MS Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation (for volatile impurities): Dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of 10 mg/mL.
-
Quantification: Impurities are quantified using an internal or external standard method.
Visualizing the Analytical Workflow
A clear workflow is essential for a systematic approach to analytical validation.
Caption: Workflow for the analytical validation of this compound purity.
Signaling Pathway of Impurity Formation
Understanding the potential pathways for impurity formation during synthesis is crucial for developing targeted analytical methods.
Caption: Potential impurity formation pathways in the synthesis of the target compound.
Conclusion
The analytical validation of this compound purity is most effectively achieved using HPLC due to the compound's polarity and thermal lability. While GC can be employed, it typically necessitates a derivatization step. A thorough understanding of potential impurities arising from the synthetic route is essential for developing robust and specific analytical methods. When selecting alternative reagents for synthesis, their purity profiles, as determined by appropriate analytical techniques, should be a key consideration to ensure the quality of the final product. This guide provides the foundational information and protocols to assist researchers and drug development professionals in establishing a comprehensive analytical validation strategy.
Spectroscopic Characterization: A Comparative Guide to 2-Cyano-N-(2-methoxyethyl)acetamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 2-cyano-N-(2-methoxyethyl)acetamide and its structurally related alternatives. Due to the limited availability of experimental spectroscopic data for this compound in public databases, this document focuses on the detailed characterization of three key analogs: 2-cyanoacetamide, 2-cyano-N-methylacetamide, and 2-cyano-N,N-diethylacetamide. The information presented herein serves as a valuable reference for researchers working with N-substituted cyanoacetamides, offering insights into their structural elucidation through common spectroscopic techniques.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for the three analog compounds. These values provide a baseline for understanding the influence of N-substitution on the spectral properties of cyanoacetamides.
Table 1: FTIR Spectroscopic Data (cm⁻¹)
| Compound | C≡N Stretch | C=O Stretch (Amide I) | N-H Stretch | C-H Stretch |
| 2-Cyanoacetamide | ~2260 | ~1670 | ~3350, ~3170 | ~2900-3000 |
| 2-Cyano-N-methylacetamide | Not Available | Not Available | Not Available | Not Available |
| 2-Cyano-N,N-diethylacetamide | Not Available | Not Available | Not Applicable | Not Available |
Table 2: ¹H NMR Spectroscopic Data (ppm)
| Compound | Solvent | -CH₂-CN | N-H | Other Protons |
| 2-Cyanoacetamide | DMSO-d₆ | 3.58 (s, 2H) | 7.32 (br s, 1H), 7.63 (br s, 1H) | |
| 2-Cyano-N-methylacetamide | Not Available | Not Available | Not Available | Not Available |
| 2-Cyano-N,N-diethylacetamide | Not Available | Not Available | Not Applicable | Not Available |
Table 3: ¹³C NMR Spectroscopic Data (ppm)
| Compound | Solvent | -CH₂-CN | C≡N | C=O | Other Carbons | |---|---|---|---|---| | 2-Cyanoacetamide | D₂O | 26.18 | 116.77 | 168.15 | | | 2-Cyano-N-methylacetamide | Not Available | Not Available | Not Available | Not Available | Not Available | | 2-Cyano-N,N-diethylacetamide | Not Available | Not Available | Not Available | Not Available | Not Available |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Ionization Mode | [M]+ or [M+H]⁺ | Key Fragments |
| 2-Cyanoacetamide | EI | 84 | 44, 41, 40 |
| 2-Cyano-N-methylacetamide | Not Available | Not Available | Not Available |
| 2-Cyano-N,N-diethylacetamide | Not Available | Not Available | Not Available |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups present in the molecule.
Instrumentation: A standard FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
Sample Preparation:
-
Solid Samples (e.g., 2-Cyanoacetamide): The sample is prepared as a potassium bromide (KBr) pellet. A small amount of the solid sample (1-2 mg) is ground with spectroscopic grade KBr (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Liquid Samples: A drop of the liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the KBr pellet holder with a blank KBr pellet) is recorded to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
The prepared sample is placed in the spectrometer's sample holder.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Sample Preparation:
-
Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a standard 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (0 ppm).
Data Acquisition for ¹H NMR:
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized by shimming.
-
A standard one-pulse ¹H NMR experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
Data Acquisition for ¹³C NMR:
-
Similar to ¹H NMR, the spectrometer is locked and shimmed.
-
A proton-decoupled ¹³C NMR experiment is performed to obtain a spectrum with singlets for each unique carbon atom. Key parameters include a 30° or 45° pulse width, a longer relaxation delay (e.g., 2-10 seconds, especially for quaternary carbons), and a larger number of scans due to the lower natural abundance of ¹³C.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap instrument, coupled with an appropriate ionization source.
Sample Preparation:
-
The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 µg/mL to 1 mg/mL, depending on the ionization efficiency of the compound and the sensitivity of the instrument.
Data Acquisition (using Electrospray Ionization - ESI):
-
The prepared sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
The instrument parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, are optimized to achieve maximum signal intensity for the molecular ion.
-
Mass spectra are acquired in either positive or negative ion mode over a relevant mass-to-charge (m/z) range. For fragmentation analysis (MS/MS), the molecular ion is selected and fragmented in a collision cell, and the resulting fragment ions are detected.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a novel N-substituted cyanoacetamide.
Caption: General workflow for the synthesis and spectroscopic characterization of N-substituted cyanoacetamides.
A Comparative Guide to the Synthesis of N-Substituted Cyanoacetamides
For Researchers, Scientists, and Drug Development Professionals
N-substituted cyanoacetamides are valuable building blocks in organic synthesis, serving as precursors to a wide array of biologically active molecules and functional materials. The efficient synthesis of these compounds is therefore of significant interest to the research and drug development community. This guide provides an objective comparison of three common synthetic routes to N-substituted cyanoacetamides, supported by experimental data to inform methodology selection.
Executive Summary
This guide evaluates three primary methods for the synthesis of N-substituted cyanoacetamides:
-
Method 1: Conventional Heating of Ethyl Cyanoacetate and Amines. A traditional and versatile approach.
-
Method 2: Microwave-Assisted Synthesis from Ethyl Cyanoacetate and Amines. A modern technique offering significant rate enhancement.
-
Method 3: Dicyclohexylcarbodiimide (DCC) Coupling of Cyanoacetic Acid and Amines. A reliable method utilizing a common coupling agent.
The selection of an optimal synthetic route depends on factors such as desired reaction time, energy consumption, substrate scope, and purification requirements. Microwave-assisted synthesis generally offers the highest efficiency, while conventional heating provides a simple, accessible method. DCC coupling is a robust alternative, particularly when starting from cyanoacetic acid.
Data Presentation
The following table summarizes quantitative data for the three synthetic methods, providing a comparative overview of their performance.
| Method | Reactants | Product | Reaction Time | Temperature/Power | Yield (%) | Reference |
| Conventional Heating | Ethyl cyanoacetate, Cyclohexylamine | N-Cyclohexylcyanoacetamide | 30 min | Ambient | 90 | [1] |
| Ethyl cyanoacetate, Morpholine | N-Morpholinocyanoacetamide | 25 min | Ambient | 85 | [1] | |
| Ethyl cyanoacetate, Piperidine | N-Piperidinocyanoacetamide | 20 min | Ambient | 92 | [1] | |
| Microwave-Assisted | 2-Cyanoacetamide, 4-Hydroxybenzaldehyde | 2-(4-hydroxybenzylidene)-cyanoacetamide | 40 sec | 160 W | 98.6 | [2] |
| 2-Cyanoacetamide, 4-Nitrobenzaldehyde | 2-(4-nitrobenzylidene)-cyanoacetamide | 1.5 min | 160 W | 99.1 | [2] | |
| DCC Coupling | Cyanoacetic acid, Aniline | N-Phenylcyanoacetamide | Not Specified | Reflux | 52-90 | [3] |
| Cyanoacetic acid, Substituted Amines | N-Substituted cyanoacetamides | Not Specified | Reflux | 52-90 | [3] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Method 1: Conventional Heating (Solvent-Free)
This protocol describes the solvent-free reaction of ethyl cyanoacetate with various amines at ambient temperature.
Procedure: A mixture of ethyl cyanoacetate (10 mmol) and the respective amine (10 mmol) is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solidified product is washed with diethyl ether and filtered to yield the pure N-substituted cyanoacetamide.[1]
Method 2: Microwave-Assisted Synthesis
This protocol details the rapid synthesis of α,β-unsaturated cyanoacetamide derivatives using microwave irradiation.
Procedure: 4-Hydroxybenzaldehyde (4 mmol) and 2-cyanoacetamide (4 mmol) are combined in a porcelain dish. Ammonium acetate (10 mg) is added and the components are thoroughly mixed. The dish is placed in a microwave oven and irradiated at 160 W for 40 seconds. The reaction progress is monitored by TLC.[2]
Method 3: DCC Coupling
This protocol outlines the synthesis of N-substituted cyanoacetamides from cyanoacetic acid and an amine using DCC as a coupling agent.
Procedure: To a solution of cyanoacetic acid (1 eq.) and an amine (1 eq.) in a suitable solvent, a solution of DCC (1 eq.) in the same solvent is added dropwise. The reaction mixture is refluxed, and the progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated dicyclohexylurea (DCU) is filtered off. The filtrate is concentrated, and the crude product is purified by recrystallization or column chromatography to afford the desired N-substituted cyanoacetamide.[3]
Visualization of Synthetic Workflow
The following diagrams illustrate the general workflows for the synthesis of N-substituted cyanoacetamides via the three compared methods.
Caption: Comparative workflows for the synthesis of N-substituted cyanoacetamides.
Conclusion
The synthesis of N-substituted cyanoacetamides can be effectively achieved through several routes, each with its own set of advantages. For rapid and high-yielding synthesis, the microwave-assisted approach is highly recommended.[2] Conventional heating under solvent-free conditions presents a simple and environmentally friendly alternative with good to excellent yields.[1] The DCC coupling method is a robust and versatile option for the direct amidation of cyanoacetic acid, providing good yields for a range of substrates.[3] The choice of method will ultimately be guided by the specific requirements of the target molecule, available equipment, and desired process efficiency.
References
The Synthetic Versatility of 2-cyano-N-(2-methoxyethyl)acetamide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, 2-cyano-N-(2-methoxyethyl)acetamide emerges as a valuable, yet underexplored, building block in the synthesis of diverse heterocyclic compounds. Its unique N-(2-methoxyethyl) substituent offers potential advantages in modulating solubility, bioavailability, and downstream reactivity compared to more common N-substituted cyanoacetamides. This guide provides a comparative analysis of its synthetic applications, juxtaposed with established alternatives, supported by experimental data and detailed protocols.
Cyanoacetamide derivatives are a cornerstone in heterocyclic chemistry, prized for their reactivity in forming a variety of ring systems with significant biological and material applications.[1][2] The presence of an active methylene group, a cyano group, and an amide functionality allows for a wide range of chemical transformations.[2][3] The nature of the nitrogen substituent plays a critical role in the physicochemical properties and reactivity of the cyanoacetamide, influencing the biological activity of the final heterocyclic products.[4]
Synthesis of N-Substituted Cyanoacetamides: A Comparative Overview
The general synthesis of N-substituted cyanoacetamides, including this compound, typically involves the condensation of an amine with an alkyl cyanoacetate, such as ethyl cyanoacetate.[2][5] Several methods have been developed to achieve this transformation, with the choice of method often depending on the desired scale, purity, and the nature of the starting amine.
Comparative Synthesis Data
| Method | Reactants | Catalyst/Conditions | Yield (%) | Purity | Key Advantages/Disadvantages |
| Fusion | Arylamine, Ethyl Cyanoacetate | 150°C, neat | High | Requires purification | Solvent-free, simple; high temperatures can lead to side products.[5] |
| Base-Catalyzed | 2-Aminothiazole, Ethyl Cyanoacetate | Sodium Ethoxide, Ethanol | Good | Good | Suitable for heat-sensitive substrates; requires base and subsequent neutralization.[5] |
| Microwave-Assisted | p-Anisidine, Ethyl Cyanoacetate | Trichlorobenzene, Microwave | 90% | High | Rapid reaction times, high yields; requires specialized equipment.[5] |
| Proposed Method for Target Compound | 2-Methoxyethylamine, Ethyl Cyanoacetate | Reflux in Ethanol | Expected High | Good | Standard, scalable procedure; purification by recrystallization is typically straightforward. |
Representative Experimental Protocol: Synthesis of N-Substituted Cyanoacetamides
A general procedure for the synthesis of N-substituted cyanoacetamides involves the reaction of an amine with ethyl cyanoacetate. For the synthesis of this compound, the following protocol can be adapted:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxyethylamine (1.0 eq) in absolute ethanol.
-
Addition of Reagent: Add ethyl cyanoacetate (1.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.
-
Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the purified N-(2-methoxyethyl)-2-cyanoacetamide.
General synthesis of N-substituted cyanoacetamides.
Applications in Heterocyclic Synthesis
The primary application of this compound and its analogues is as synthons for a vast array of heterocyclic compounds.[2][3] The reactivity of the active methylene group allows for condensation reactions, while the cyano and amide groups can participate in cyclization reactions.
Knoevenagel Condensation and Subsequent Reactions
A common initial step is the Knoevenagel condensation of the cyanoacetamide with an aldehyde or ketone to form an α,β-unsaturated cyanoacrylamide.[6] These intermediates are then used to construct various heterocyclic systems.
Knoevenagel condensation workflow.
Comparative Utility in the Synthesis of Key Heterocycles
The choice of the N-substituent can influence reaction yields and the properties of the resulting heterocycles. The methoxyethyl group in the target compound is expected to enhance solubility in organic solvents, potentially improving reaction conditions and yields.
| Target Heterocycle | N-Substituted Cyanoacetamide Alternative | Key Reagents | Reported Yield (%) | Reference |
| 2-Aminothiophenes | 2-Cyanoacetamide | Aldehyde/Ketone, Sulfur, Base (Gewald Reaction) | Good to Excellent | [7] |
| Pyridin-2-ones | 2-Cyanoacetamides | Ketones, Acetone, Piperidine | Good to Excellent | [1] |
| Pyrazoles | N-Aryl-2-cyanoacetamide | Hydrazine Hydrate | 68-73% | [8] |
| Quinolines | 2-Cyanoacetamide-based scaffolds | Formamide | 31-90% | [9] |
Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes
This reaction is a classic example of the utility of cyanoacetamides in constructing heterocycles.
-
Reactant Mixture: To a solution of an appropriate aldehyde or ketone (1.0 eq) and an N-substituted cyanoacetamide (1.0 eq) in a suitable solvent like ethanol or DMF, add elemental sulfur (1.1 eq).
-
Catalyst: Add a catalytic amount of a base, such as morpholine or triethylamine.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) for several hours.
-
Workup: Pour the reaction mixture into ice-water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure 2-aminothiophene derivative.[7]
Potential Applications in Medicinal and Agrochemical Fields
The heterocyclic compounds synthesized from cyanoacetamide derivatives are known to possess a wide range of biological activities. While specific data for derivatives of this compound are not yet prevalent, the established activities of related compounds highlight the potential of this chemical space.
-
Anticancer Activity: Many pyridine and pyrimidine derivatives synthesized from cyanoacetamides have shown potential as anticancer agents.[10]
-
Antimicrobial and Antifungal Activity: Thiophene and pyrazole derivatives are known to exhibit significant antimicrobial and antifungal properties.[11]
-
Agrochemicals: Cyanoacetamide derivatives are used as intermediates in the production of pesticides and herbicides.[12]
The introduction of the methoxyethyl group could positively influence the pharmacokinetic properties of the final bioactive molecules, such as absorption, distribution, metabolism, and excretion (ADME), by modifying their lipophilicity and hydrogen bonding capacity.[4]
Conclusion
This compound represents a promising and versatile building block for combinatorial chemistry and drug discovery. While direct comparative data is limited, the extensive literature on related N-substituted cyanoacetamides provides a strong foundation for its application in the synthesis of a diverse range of bioactive heterocyclic compounds. The methoxyethyl substituent offers a valuable tool for fine-tuning the physicochemical properties of both the intermediate and the final products. Further research into the specific applications and comparative performance of this compound is warranted to fully unlock its potential in medicinal and materials chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. EP0250744B1 - Cyanoacetamide derivatives having fungicidal activity - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Navigating Stability: A Comparative Guide to 2-cyano-N-(2-methoxyethyl)acetamide
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a new chemical entity is a cornerstone of early-phase development. This guide provides a comparative assessment of the stability of 2-cyano-N-(2-methoxyethyl)acetamide against structurally related alternatives, offering insights into potential degradation pathways and the methodologies required for a robust stability assessment.
The stability of an active pharmaceutical ingredient (API) directly impacts its safety, efficacy, and shelf-life. Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are essential to identify likely degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[1][2] While specific experimental stability data for this compound is not extensively available in public literature, an assessment of its stability can be inferred from the behavior of its core functional groups—the cyanoacetamide and the N-(2-methoxyethyl) substituent—and by comparing it to similar molecules.
Comparative Stability Analysis
This section presents a comparative summary of the anticipated stability of this compound and two alternatives: 2-cyano-N-methylacetamide and N,N-diethylcyanoacetamide. The data presented in Table 1 is illustrative, based on the known reactivity of the functional groups, to provide a relative comparison. The amide bond in all three compounds is susceptible to hydrolysis under both acidic and basic conditions, with the rate of degradation expected to increase at higher temperatures.[3][4] The cyano group can also be susceptible to hydrolysis, potentially converting to a carboxylic acid or amide. Oxidative conditions, particularly in the presence of strong oxidizing agents, may lead to the formation of N-oxides or other oxidative degradation products.[5][6] Photostability is dependent on the molecule's ability to absorb UV or visible light; while these simple acetamides may not be strongly chromophoric, photolytic degradation is a possibility that must be investigated.[7][8]
Table 1: Comparative Forced Degradation Data (Illustrative)
| Stress Condition | This compound (% Degradation) | 2-cyano-N-methylacetamide (% Degradation) | N,N-Diethylcyanoacetamide (% Degradation) |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | ~15% | ~12% | ~18% |
| Base Hydrolysis (0.1 M NaOH, 60°C, 8h) | ~25% | ~20% | ~30% |
| Oxidative (3% H₂O₂, RT, 24h) | ~10% | ~8% | ~12% |
| Photolytic (ICH Q1B), Solid State | <5% | <5% | <5% |
| Thermal (80°C, 48h), Solid State | <2% | <2% | <2% |
Note: The degradation percentages are illustrative and intended for comparative purposes. Actual degradation will depend on the specific experimental conditions.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible and meaningful stability data. The following are representative protocols for conducting forced degradation studies on a new chemical entity like this compound. The goal of these studies is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[2]
Acidic and Basic Hydrolysis
Objective: To assess the susceptibility of the compound to hydrolysis at low and high pH.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC grade water and acetonitrile
-
pH meter
-
Water bath or oven
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or water).
-
For acid hydrolysis, add a known volume of the stock solution to a volumetric flask and make up to the mark with 0.1 M HCl.
-
For basic hydrolysis, add a known volume of the stock solution to a volumetric flask and make up to the mark with 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis (the acidic sample with NaOH and the basic sample with HCl).
-
Analyze the samples by a validated stability-indicating HPLC method.
Oxidative Degradation
Objective: To evaluate the compound's sensitivity to oxidation.
Materials:
-
This compound
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water and acetonitrile
Protocol:
-
Prepare a stock solution of the compound (e.g., 1 mg/mL).
-
Add a known volume of the stock solution to a volumetric flask and add 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Monitor the reaction at various time points (e.g., 2, 6, 24 hours).
-
Analyze the samples directly by HPLC.
Photostability Testing
Objective: To determine the effect of light exposure on the stability of the compound.
Materials:
-
This compound (solid and in solution)
-
Photostability chamber compliant with ICH Q1B guidelines.[9][10]
-
Quartz cuvettes or other transparent containers.
-
Dark controls (samples wrapped in aluminum foil).
Protocol:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[8][9]
-
Place a dark control for both the solid and solution samples in the same chamber.
-
After the exposure period, analyze the samples and the dark controls by HPLC.
Thermal Degradation
Objective: To assess the stability of the solid compound at elevated temperatures.
Materials:
-
This compound (solid)
-
Thermostatically controlled oven.
-
Appropriate sample containers.
Protocol:
-
Place the solid sample in an oven at a high temperature (e.g., 80°C).
-
Expose the sample for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, allow it to cool, and prepare a solution for HPLC analysis.
Visualizing the Stability Assessment Workflow
A systematic workflow is essential for a comprehensive stability assessment. The following diagram illustrates the key stages, from initial stress testing to the identification of degradation products and the development of a stability-indicating method.
References
- 1. onyxipca.com [onyxipca.com]
- 2. jddtonline.info [jddtonline.info]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. ijsdr.org [ijsdr.org]
- 5. Addressing Oxidative Degradation in API Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 8. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 9. database.ich.org [database.ich.org]
- 10. youtube.com [youtube.com]
cost-benefit analysis of 2-cyano-N-(2-methoxyethyl)acetamide synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of two primary synthesis methods for 2-cyano-N-(2-methoxyethyl)acetamide, a key intermediate in various pharmaceutical and research applications. The comparison focuses on objectivity, supported by available data on costs, yields, and reaction conditions. Detailed experimental protocols are provided to facilitate practical application in a laboratory setting.
Executive Summary
The synthesis of this compound is achievable through two main pathways: the amidation of a cyanoacetic acid ester with 2-methoxyethylamine, and the direct coupling of cyanoacetic acid with 2-methoxyethylamine using a coupling agent. The choice between these methods will largely depend on the specific priorities of the researcher or organization, balancing factors such as raw material cost, desired yield, operational simplicity, and waste management. While the direct amidation of ethyl cyanoacetate is a more straightforward, one-step process, the use of a coupling agent with cyanoacetic acid can often provide higher yields under milder conditions, at the expense of higher reagent costs and more complex purification.
Data Presentation
The following table summarizes the key quantitative data for the two primary synthesis methods. It is important to note that specific yields and purities for the target molecule, this compound, are not widely reported in publicly available literature. The data presented here is based on typical ranges observed for the synthesis of similar N-substituted cyanoacetamides.
| Parameter | Method 1: Amidation of Ethyl Cyanoacetate | Method 2: DCC Coupling of Cyanoacetic Acid |
| Starting Materials | 2-Methoxyethylamine, Ethyl Cyanoacetate | 2-Methoxyethylamine, Cyanoacetic Acid, Dicyclohexylcarbodiimide (DCC) |
| Key Reagents | DBU (optional catalyst) | - |
| Solvent | Ethanol, Tetrahydrofuran (THF), or neat | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Temperature | Room Temperature to Reflux | 0°C to Room Temperature |
| Reaction Time | 2 - 24 hours | 4 - 12 hours |
| Reported Yield Range | 70 - 90% (for similar compounds) | 80 - 95% (for similar compounds) |
| Purity | Generally requires purification | Generally requires purification |
| Key Byproducts | Ethanol | Dicyclohexylurea (DCU) |
| Estimated Reagent Cost | Lower | Higher (due to DCC) |
Cost Analysis of Starting Materials:
| Compound | Typical Price (USD) |
| 2-Methoxyethylamine | ~$50-70 / 100 mL |
| Ethyl Cyanoacetate | ~$50-60 / 250 g |
| Cyanoacetic Acid | ~$70-80 / 250 g |
| Dicyclohexylcarbodiimide (DCC) | ~$100-120 / 250 g |
Note: Prices are estimates and can vary significantly based on supplier, purity, and volume.
Experimental Protocols
Method 1: Amidation of Ethyl Cyanoacetate with 2-Methoxyethylamine
This method involves the direct nucleophilic acyl substitution of the ethoxy group of ethyl cyanoacetate by 2-methoxyethylamine. The reaction can be performed neat or in a suitable solvent and may be catalyzed by a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Materials:
-
2-Methoxyethylamine
-
Ethyl cyanoacetate
-
Ethanol (or other suitable solvent, optional)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, combine 2-methoxyethylamine (1.0 equivalent) and ethyl cyanoacetate (1.05 equivalents).
-
If using a solvent, add ethanol to achieve a concentration of approximately 1-2 M.
-
If using a catalyst, add DBU (0.05 - 0.1 equivalents).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
If the reaction is slow at room temperature, it can be heated to reflux.
-
Once the reaction is complete (as indicated by the consumption of the starting amine), the solvent (if used) is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified. Purification can typically be achieved by vacuum distillation or column chromatography on silica gel.
Method 2: Dicyclohexylcarbodiimide (DCC) Mediated Coupling of Cyanoacetic Acid and 2-Methoxyethylamine
This method utilizes a coupling agent, dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid group of cyanoacetic acid, facilitating the formation of an amide bond with 2-methoxyethylamine.
Materials:
-
Cyanoacetic acid
-
2-Methoxyethylamine
-
Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve cyanoacetic acid (1.0 equivalent) in anhydrous DCM or THF.
-
Cool the solution to 0°C in an ice bath.
-
Add 2-methoxyethylamine (1.0 equivalent) to the solution and stir for 5-10 minutes.
-
In a separate flask, dissolve DCC (1.1 equivalents) in the same anhydrous solvent.
-
Slowly add the DCC solution to the reaction mixture at 0°C with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Synthesis routes for this compound.
Caption: Decision tree for selecting a synthesis method.
Safety Operating Guide
Proper Disposal of 2-cyano-N-(2-methoxyethyl)acetamide: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 2-cyano-N-(2-methoxyethyl)acetamide, ensuring the protection of both laboratory personnel and the environment.
Chemical waste, such as this compound, is regulated by the Environmental Protection Agency (EPA) and must be disposed of as hazardous waste.[1][2] It is imperative that this chemical is not discarded in the regular trash or poured down the sewer system.[1] Disposal should always be managed through your institution's Environmental Health and Safety (EHS) program.[1]
Hazard Profile and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound was not identified, data from structurally similar compounds such as 2-cyano-N-methylacetamide and 2-cyano-N,N-diethylacetamide suggest a comparable hazard profile.
Anticipated Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[3][4]
-
Causes skin irritation.[4]
-
Causes serious eye irritation.[4]
-
May cause respiratory irritation.[5]
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.[3]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a respirator is recommended.[3][6]
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | [3][4] |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | [3][4] |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | [3][4] |
| Skin Corrosion/Irritation | Causes skin irritation. | [4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [4] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [5] |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.[7]
-
Segregate this waste from other waste streams to avoid incompatible chemical reactions.[8]
2. Containerization:
-
Use a chemically compatible and leak-proof container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[1][8]
-
Ensure the container is in good condition, free from cracks or rust.[8]
-
Keep the container securely closed except when adding waste.[2][8]
3. Labeling:
-
Label the waste container clearly and accurately as soon as you begin collecting waste.[7] The label must include:
4. Storage:
-
Store the labeled hazardous waste container in a designated, well-ventilated, and secure area within the laboratory.
-
Store it away from incompatible materials.
5. Disposal Request:
-
Once the container is full or you are ready to dispose of it, contact your institution's EHS department to arrange for a hazardous waste pickup.[7]
-
Follow their specific procedures for requesting a collection.
6. Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent.[7][8]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[7][8]
-
After triple-rinsing, the container can typically be disposed of in the regular trash after defacing the original label.[7][8] Always confirm this procedure with your EHS department.
Emergency Procedures in Case of a Spill
In the event of a spill:
-
Evacuate the immediate area and alert your colleagues.
-
If the spill is large or you are not trained to handle it, contact your EHS department immediately.
-
For small spills, if you are trained and have the appropriate spill kit:
-
Wear your full PPE.
-
Contain the spill using absorbent materials.
-
Collect the spilled material and absorbent into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Label the waste container and dispose of it through EHS.
-
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. pfw.edu [pfw.edu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.cn [capotchem.cn]
- 7. vumc.org [vumc.org]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 2-cyano-N-(2-methoxyethyl)acetamide
Essential Safety and Handling Guide for 2-cyano-N-(2-methoxyethyl)acetamide
Disclaimer: This document provides essential safety and logistical information for handling this compound based on available data for structurally similar compounds. It is imperative to consult the substance-specific Safety Data Sheet (SDS) provided by the supplier and to adhere to all institutional and regulatory safety protocols. The information herein is intended to supplement, not replace, official safety documentation and professional judgment.
Hazard Identification and Classification
Based on data from analogous compounds such as 2-Cyano-2-(hydroxyimino)acetamide and other cyanoacetamide derivatives, this compound should be handled as a hazardous substance. The primary anticipated hazards include:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended equipment for various operational scenarios.
| Protection Type | Recommended Equipment | Specifications and Scenarios |
| Eye and Face Protection | Safety Goggles or Face Shield | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be used with goggles when there is a significant risk of splashing.[4] |
| Skin Protection | Chemical-resistant Gloves | Nitrile or butyl rubber gloves are recommended. Gloves must be inspected for degradation or punctures before each use.[4] |
| Protective Clothing | A standard lab coat or chemical-resistant apron is required for all handling procedures. For larger quantities or tasks with a high potential for exposure, a chemical-resistant suit may be necessary.[4] | |
| Respiratory Protection | N95 or P1 Dust Mask | Recommended when handling the solid compound to prevent inhalation of dust particles.[5] |
| Full-face Respirator | To be used if exposure limits are exceeded or if irritation is experienced.[1] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is critical to prevent accidental exposure and contamination.
3.1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.
3.2. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition.[4] Clear the workspace of any unnecessary items to create an uncluttered environment.
-
Weighing and Transferring:
-
During Operation:
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[5]
-
Decontaminate all work surfaces after use.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Characterization:
-
Due to its likely acute toxicity, this compound is considered a hazardous waste.
4.2. Waste Segregation and Collection:
-
Collect all waste, including unused material and contaminated disposables (e.g., gloves, wipes, and pipette tips), in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix this waste stream with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Do not dispose of this chemical down the drain or in regular trash.[1]
4.3. Final Disposal:
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.
Emergency Procedures
5.1. Spills:
-
Evacuate personnel from the immediate spill area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[2]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container.
-
Decontaminate the spill area thoroughly.
5.2. Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Visual Workflow
Caption: Standard workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
